1-Adamantan-1-yl-propan-2-one
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-adamantyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-9(14)5-13-6-10-2-11(7-13)4-12(3-10)8-13/h10-12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDPAFBRBBMNEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395046 | |
| Record name | 1-Adamantan-1-yl-propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19835-39-3 | |
| Record name | 1-Adamantan-1-yl-propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Adamantan-1-yl-propan-2-one from 1-Adamantylacetyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1-adamantan-1-yl-propan-2-one from 1-adamantylacetyl chloride. The primary synthetic route involves the nucleophilic acyl substitution of the acid chloride with a methyl organometallic reagent. This document outlines the theoretical basis, experimental protocols, and potential side reactions associated with this transformation, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.
Introduction
This compound is a ketone derivative of adamantane, a bulky, lipophilic cage-like hydrocarbon. Adamantane-containing compounds have garnered significant interest in medicinal chemistry due to their unique steric and electronic properties, which can enhance biological activity and improve pharmacokinetic profiles. The synthesis of adamantyl ketones is a crucial step in the development of various adamantane-based therapeutics. This guide focuses on a common and effective method for the preparation of this compound, leveraging the reactivity of 1-adamantylacetyl chloride with methyl organometallic reagents.
Reaction Principle
The core of the synthesis is the reaction of 1-adamantylacetyl chloride with a methyl nucleophile, typically in the form of a Grignard reagent (methylmagnesium halide) or an organolithium reagent (methyllithium). The reaction proceeds via a nucleophilic acyl substitution mechanism. The highly polarized carbon-metal bond in the organometallic reagent renders the methyl group nucleophilic, which attacks the electrophilic carbonyl carbon of the acyl chloride. The initial tetrahedral intermediate then collapses, expelling the chloride leaving group to form the desired ketone.
It is critical to control the reaction conditions to prevent a subsequent nucleophilic attack by a second equivalent of the organometallic reagent on the newly formed ketone, which would lead to the formation of a tertiary alcohol as a side product.[1][2][3]
Experimental Section
Reagents and Materials
-
1-Adamantylacetyl chloride
-
Methylmagnesium chloride (or bromide) solution in THF or diethyl ether
-
Methyllithium solution in diethyl ether
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere setup (argon or nitrogen)
General Experimental Protocol
The following is a generalized protocol based on established methods for the synthesis of ketones from acyl chlorides using organometallic reagents.[1] All reactions should be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents.[1]
-
Reaction Setup: A dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere is charged with a solution of 1-adamantylacetyl chloride in anhydrous diethyl ether or THF.
-
Cooling: The flask is cooled to a low temperature, typically between -78 °C and 0 °C, using a dry ice/acetone bath or an ice bath. This is crucial to moderate the reaction rate and minimize the formation of the tertiary alcohol byproduct.
-
Addition of Organometallic Reagent: A solution of the methyl organometallic reagent (e.g., methylmagnesium chloride or methyllithium) is added dropwise from the dropping funnel to the stirred solution of the acyl chloride. The rate of addition should be carefully controlled to maintain the low temperature.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at the low temperature for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride while maintaining a low temperature.
-
Work-up: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or another suitable organic solvent. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of ketones from acyl chlorides using organometallic reagents. The precise conditions for the synthesis of this compound may require optimization.
| Parameter | Methylmagnesium Halide (Grignard) | Methyllithium |
| Stoichiometry (Acyl Chloride:Reagent) | 1 : 1.0-1.2 | 1 : 1.0-1.2 |
| Solvent | Diethyl ether, THF | Diethyl ether |
| Reaction Temperature | -78 °C to 0 °C | -78 °C |
| Reaction Time | 1-4 hours | 1-3 hours |
| Quenching Agent | Saturated aq. NH₄Cl | Saturated aq. NH₄Cl |
| Typical Yield | 60-85% (ketone) | 50-80% (ketone) |
| Major Side Product | 2-(1-Adamantylmethyl)-propan-2-ol | 2-(1-Adamantylmethyl)-propan-2-ol |
Reaction Pathway and Side Reactions
The primary reaction pathway and the main side reaction are illustrated in the following diagram. Careful control of stoichiometry and temperature is essential to favor the formation of the desired ketone.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound from 1-adamantylacetyl chloride is a straightforward and efficient process when conducted with careful control over reaction conditions. The use of methyl Grignard or methyllithium reagents provides a reliable method for the introduction of the methyl group. Key to a successful synthesis is the use of low temperatures and precise stoichiometric control to minimize the formation of the tertiary alcohol byproduct. The protocols and data presented in this guide serve as a comprehensive resource for researchers and professionals engaged in the synthesis of adamantane derivatives for drug discovery and development.
References
Spectroscopic Profile of 1-Adamantan-1-yl-propan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the adamantane derivative, 1-Adamantan-1-yl-propan-2-one. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for researchers.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.10 | s | 3H | CH₃ (a) |
| ~2.20 | s | 2H | CH₂ (b) |
| ~1.65 | m | 6H | 3 x CH₂ of adamantyl (c) |
| ~1.75 | m | 6H | 3 x CH₂ of adamantyl (d) |
| ~2.00 | m | 3H | 3 x CH of adamantyl (e) |
Note: Predicted values based on typical chemical shifts of similar structures. Precise values may vary based on solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~209 | C=O (f) |
| ~55 | CH₂ (b) |
| ~37 | 3 x CH₂ of adamantyl (c) |
| ~28 | 3 x CH₂ of adamantyl (d) |
| ~40 | 3 x CH of adamantyl (e) |
| ~32 | C (quaternary) of adamantyl (g) |
| ~30 | CH₃ (a) |
Note: Predicted values based on typical chemical shifts of adamantane derivatives and ketones.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1715 | Strong | C=O stretch |
| ~2900-2850 | Strong | C-H stretch (adamantyl & alkyl) |
| ~1450 | Medium | CH₂ bend |
| ~1360 | Medium | CH₃ bend |
Note: Predicted values based on characteristic IR absorptions for ketones and alkanes.
Table 4: Mass Spectrometry (MS) Data
| m/z | Proposed Fragment Ion |
| 192.15 | [M]⁺ (Molecular Ion) |
| 135.12 | [M - C₃H₇O]⁺ (Loss of propanone side chain) |
| 149.13 | [M - C₃H₅]⁺ (Loss of allyl radical) |
| 43.02 | [CH₃CO]⁺ (Acylium ion) |
Note: Predicted fragmentation pattern. The base peak is often the adamantyl cation at m/z 135.
Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution of the adamantyl proton signals.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the empty ATR crystal should be collected prior to the sample spectrum.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used for this type of molecule.
Sample Introduction:
-
Direct Insertion Probe (DIP): For solid samples, a small amount is placed in a capillary tube and introduced directly into the ion source. The sample is then heated to induce vaporization.
-
Gas Chromatography (GC-MS): The sample, dissolved in a volatile solvent, is injected into a gas chromatograph for separation before entering the mass spectrometer.
Data Acquisition (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Speed: 1-2 scans per second.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
Physical and chemical properties of 1-Adamantan-1-yl-propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Adamantan-1-yl-propan-2-one, a ketone derivative of the highly stable and rigid adamantane cage structure, is a compound of interest in synthetic and medicinal chemistry. The unique three-dimensional structure of the adamantyl group imparts specific physicochemical properties to the molecule, influencing its reactivity, lipophilicity, and potential biological interactions. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with available experimental details.
Physical and Chemical Properties
The adamantane moiety significantly influences the physical characteristics of this propanone derivative, resulting in a compound with a notable boiling point and solubility in organic solvents.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₀O | [1] |
| Molecular Weight | 192.3 g/mol | [1] |
| Appearance | Colorless liquid (at room temperature) | |
| Boiling Point | 102-104 °C at 2.2 mmHg | |
| Solubility | Soluble in various organic solvents | |
| Melting Point | Not available | |
| Density | Not available |
Chemical Reactivity
The chemical behavior of this compound is characterized by reactions of the ketone functional group, with the adamantyl group providing steric hindrance and influencing reaction pathways.
Willgerodt–Kindler Reaction
A significant chemical transformation involving this compound is the Willgerodt–Kindler reaction. This reaction involves the treatment of the ketone with sulfur and a secondary amine, typically morpholine, to yield a thiomorpholide. Subsequent hydrolysis of the thiomorpholide produces the corresponding carboxylic acid, in this case, 2-(adamantan-1-yl)propanoic acid. This reaction provides a valuable synthetic route to adamantane-containing carboxylic acids, which are of interest in the development of new chemical entities.
The general workflow for this reaction is depicted below:
Caption: Willgerodt-Kindler Reaction Workflow.
Experimental Protocols
General Synthetic Approach (Hypothetical)
A plausible synthetic route to this compound could involve the reaction of an appropriate adamantyl-containing organometallic reagent with a propanoyl electrophile, or the oxidation of the corresponding secondary alcohol, 1-(1-adamantyl)propan-2-ol. The purification of the final product would likely involve column chromatography or distillation under reduced pressure.
A conceptual workflow for a potential synthesis is outlined below:
Caption: Conceptual Synthesis Workflow.
Spectroscopic Characterization
Specific spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not currently available in surveyed databases. For the purpose of this guide, a logical relationship diagram illustrating the typical analytical workflow for structural elucidation is provided.
Caption: Analytical Workflow for Structural Elucidation.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information regarding the biological activities or the involvement of this compound in any specific signaling pathways. The lipophilic nature of the adamantyl group suggests potential for membrane interaction and could be a starting point for the design of new bioactive molecules. Further research is required to explore the pharmacological potential of this compound.
Conclusion
This compound is a molecule with defined physical and chemical properties stemming from its unique adamantane core. While some data on its reactivity is available, a comprehensive understanding of its synthesis, spectroscopic profile, and biological activity is still lacking in the public domain. This guide serves as a summary of the current knowledge and highlights the areas where further research is needed to fully characterize this intriguing compound for potential applications in drug discovery and development.
References
Adamantane-Based Ketones: A Technical Guide to Research Applications
For Researchers, Scientists, and Drug Development Professionals
Adamantane, a unique, rigid, and lipophilic cage-like hydrocarbon, has carved a significant niche in various scientific disciplines. Its derivatives, particularly adamantane-based ketones, are at the forefront of innovative research, demonstrating remarkable potential in medicinal chemistry, materials science, and catalysis. This technical guide provides an in-depth exploration of the core research applications of these fascinating molecules, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.
Medicinal Chemistry: Targeting Disease with Precision
The incorporation of the adamantane moiety into pharmacologically active molecules often enhances their therapeutic efficacy.[1][2] Adamantane-based ketones, in particular, serve as versatile scaffolds and key intermediates in the synthesis of a wide array of therapeutic agents.[3][4]
Antiviral Agents
Adamantane derivatives were first recognized for their antiviral properties.[1][2] While the primary aminoadamantanes like amantadine and rimantadine target the M2 ion channel of the influenza A virus, research has expanded to adamantane ketones as precursors for more complex antiviral compounds.[1][5] For instance, adamantanone can be a starting material for the synthesis of spiro-pyrrolidines, which have shown a broader antiviral spectrum and higher activity than amantadine in some studies.[1]
Enzyme Inhibition
Adamantane-based ketones are pivotal in the design of potent and selective enzyme inhibitors. Their rigid structure allows for precise orientation of functional groups to interact with the active sites of target enzymes.[1]
A notable application is in the development of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors, which are promising therapeutic targets for metabolic diseases.[3] Adamantyl heterocyclic ketones have demonstrated low nanomolar inhibition of this enzyme.[3]
Table 1: Inhibitory Activity of Adamantyl Heterocyclic Ketones against 11β-HSD1 [3]
| Compound | Linker | Heterocycle | IC50 (nM) |
| 8 | Ether | 2-thiazole | 41 |
| 6 | Ether | 2-thiophene | 410 |
| 7 | Ether | 3-thiophene | 280 |
Central Nervous System (CNS) Disorders
The lipophilicity of the adamantane cage facilitates crossing the blood-brain barrier, making its derivatives attractive for treating CNS disorders.[6] Adamantane-based compounds, including ketones and their derivatives, have been investigated as antagonists for the NMDA receptor and modulators of other CNS targets.[1]
Materials Science: Building Blocks for Advanced Materials
The unique structural properties of adamantane, such as its rigidity, thermal stability, and defined geometry, make it an excellent building block for advanced materials.[7][8]
Polymers
Incorporating adamantane ketones into polymer chains can significantly enhance their physical properties.[8] Adamantane-containing polymers often exhibit higher glass transition temperatures (Tg), improved thermal stability, and increased solubility compared to their linear, unsubstituted counterparts.[8][9] These properties are advantageous for applications such as specialty coatings and high-performance plastics.[7]
Supramolecular Assemblies
Adamantane's ability to form strong host-guest complexes, particularly with cyclodextrins, is a cornerstone of its application in supramolecular chemistry.[2][6] Adamantane-based ketones can be functionalized to create components for self-assembling systems, with potential applications in drug delivery and surface recognition.[2][10] Recently, keto-adamantane-based macrocycles have been synthesized and shown to form crystalline supramolecular assemblies with interesting vapochromic properties.[11][12][13]
Catalysis
The rigid and sterically demanding nature of the adamantane scaffold has been exploited in the design of ligands for transition metal catalysis and in organocatalysis.[14][15] While less common than other applications, adamantane-based ketones can serve as precursors to chiral ligands and catalysts that can induce high levels of stereoselectivity in chemical reactions.
Experimental Protocols
Synthesis of 1-Adamantyl Ketones via Grignard Reagents[16]
This procedure outlines the general synthesis of 1-adamantyl ketones from adamantane-1-carbonyl chloride and a Grignard reagent.
Materials:
-
Adamantane-1-carbonyl chloride
-
Appropriate Grignard reagent (e.g., methylmagnesium iodide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Catalyst (e.g., CuCl) (optional, but can improve yield)[16]
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve adamantane-1-carbonyl chloride in anhydrous diethyl ether.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add one equivalent of the Grignard reagent solution in diethyl ether or THF to the stirred solution of the acyl chloride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-48 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Synthesis of Adamantyl Heterocyclic Ketones with an Ether Linker[3]
This protocol describes the nucleophilic coupling reaction to form adamantyl ethanone derivatives with an ether linker.
Materials:
-
1-Adamantyl bromomethyl ketone
-
Corresponding aryl methyl alcohol
-
A suitable base (e.g., sodium hydride)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C, add the aryl methyl alcohol dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 1-adamantyl bromomethyl ketone in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired adamantyl heterocyclic ketone.
Visualizations
Caption: Inhibition of a generic signaling pathway by an adamantane-based ketone derivative.
Caption: A streamlined workflow for the synthesis and biological evaluation of novel adamantane-based ketones.
Caption: Logical relationships in the structure-activity relationship (SAR) studies of adamantane-based ketones.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantane in Drug Delivery Systems and Surface Recognition [mdpi.com]
- 3. Discovery of Adamantyl Heterocyclic Ketones as Potent 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 6. Overcoming barriers with non-covalent interactions: supramolecular recognition of adamantyl cucurbit[n]uril assemblies for medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adamantane - Wikipedia [en.wikipedia.org]
- 8. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]
- 9. researchgate.net [researchgate.net]
- 10. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Keto-Adamantane-Based Macrocycle Crystalline Supramolecular Assemblies Showing Selective Vapochromism to Tetrahydrofuran [mdpi.com]
- 12. Keto-Adamantane-Based Macrocycle Crystalline Supramolecular Assemblies Showing Selective Vapochromism to Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Keto-Adamantane-Based Macrocycle Crystalline Supramolecular Assemblies Showing Selective Vapochromism to Tetrahydrofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
Safety and Handling Precautions for 1-Adamantan-1-yl-propan-2-one: A Technical Guide
Disclaimer: This document has been compiled to provide safety and handling information for 1-Adamantan-1-yl-propan-2-one for use by researchers, scientists, and drug development professionals. As of the date of this publication, a comprehensive, officially verified Safety Data Sheet (SDS) for this compound (CAS No. 19835-39-3) was not publicly available. Therefore, the information presented herein is a synthesis of data from structurally related adamantane derivatives, including adamantane and 2-(1-Adamantyl)propan-2-ol, as well as general safety principles for handling ketone solvents. It is imperative that this guide be used as a supplementary resource and not as a replacement for a substance-specific SDS. All laboratory work should be conducted under the supervision of qualified personnel and in accordance with all applicable safety regulations.
Chemical Identification and Physical Properties
Table 1: Physical and Chemical Properties of Related Adamantane Compounds
| Property | Adamantane | 2-(1-Adamantyl)propan-2-ol | This compound (Predicted) |
| CAS Number | 281-23-2 | 775-64-4 | 19835-39-3 |
| Molecular Formula | C10H16 | C13H22O | C13H20O |
| Molecular Weight | 136.23 g/mol [1] | 194.32 g/mol | 192.30 g/mol |
| Appearance | White crystalline powder[1] | White powder | Solid (predicted) |
| Melting Point | 270 °C (sublimes)[2] | 75 °C | Not available |
| Boiling Point | Not applicable (sublimes) | 276.2 °C at 760 mmHg | Not available |
| Flash Point | Not available | 127.9 °C | Not available |
| Solubility | Insoluble in water, soluble in nonpolar organic solvents. | Sparingly soluble in water, soluble in organic solvents.[3] | Likely soluble in organic solvents. |
Hazard Identification and GHS Classification
A definitive GHS classification for this compound is not available. However, based on the data for adamantane and the general hazards of ketones, a potential hazard profile can be inferred. Adamantane itself is noted to cause serious eye irritation in some classifications.[1][4] Ketones are often flammable and can cause irritation. Therefore, it is prudent to handle this compound as a potentially hazardous substance.
Table 2: Postulated GHS Classification for this compound
| Hazard Class | Hazard Category | Postulated Hazard Statement |
| Flammable Solids | Category 2 (Predicted) | H228: Flammable solid |
| Acute Toxicity (Oral) | Category 4 (Predicted) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 (Predicted) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A (Predicted) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Predicted) | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 (based on Adamantane) | H400: Very toxic to aquatic life[1] |
Note: The GHS classification above is predictive and should be used for preliminary risk assessment only. A definitive classification can only be made with experimental data. In the absence of specific data, a statement of "toxicity not fully investigated" is appropriate.[4]
Toxicological Information
No specific toxicological data (e.g., LD50, LC50) for this compound are available. For Adamantane, the oral LD50 in rats is reported to be >10 g/kg, suggesting low acute oral toxicity. However, the toxicological properties of this compound have not been fully investigated.[4] Therefore, it should be handled with care, assuming it may be harmful.
Table 3: Toxicological Data for Related Compounds
| Substance | Route | Species | Value | Reference |
| Adamantane | Oral | Rat | LD50: >10 g/kg | |
| Adamantane | Inhalation | Rat | Causes abnormal renal function tests in acute studies | [1] |
Due to the lack of specific data, it is recommended to assume that this compound may cause skin, eye, and respiratory irritation. Prolonged or repeated exposure should be avoided.
Experimental Protocols: Safe Handling Procedures
While no specific experimental protocols for this compound were found, the following represents a generalized safe handling workflow for a solid chemical with unknown toxicity.
Personal Protective Equipment (PPE)
Given the unknown toxicity and potential for irritation, a conservative approach to PPE is recommended.
Table 4: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield may be necessary for operations with a splash hazard.[4] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene). A lab coat should be worn at all times. For significant handling, consider chemical-resistant aprons or coveralls. |
| Respiratory Protection | For handling small quantities in a well-ventilated area or fume hood, respiratory protection may not be necessary. If dust is generated or ventilation is inadequate, a NIOSH-approved particulate respirator (e.g., N95) should be used. |
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the work area.
First Aid Measures
The following first aid measures are based on general principles for handling chemicals with unknown toxicity.
Table 5: First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Fire and Explosion Hazards
While the flashpoint of this compound is unknown, it should be treated as a combustible solid.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Hazardous Combustion Products: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO2).
-
Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment as described in Section 4.1. Avoid breathing dust and contact with skin and eyes.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
References
An In-depth Technical Guide to the Solubility of 1-Adamantan-1-yl-propan-2-one in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1-adamantan-1-yl-propan-2-one. Due to the absence of publicly available quantitative solubility data for this compound, this document offers a qualitative assessment of its expected solubility in a range of common organic solvents based on its molecular structure. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility is presented to enable researchers to generate precise data. This guide is intended to be a valuable resource for scientists and professionals working with this compound in research and development.
Introduction
This compound is a ketone derivative of adamantane. The adamantane moiety is a bulky, rigid, and lipophilic cage-like hydrocarbon structure.[1] This significant nonpolar part of the molecule heavily influences its physical properties, including solubility. The presence of a ketone functional group introduces a polar carbonyl group, which can engage in dipole-dipole interactions.[2] The overall solubility of this compound in various solvents is therefore determined by the interplay between its large nonpolar adamantyl group and the polar propanone substituent. Understanding the solubility of this compound is crucial for its application in chemical synthesis, purification, formulation, and various biological assays.
Predicted Solubility Profile
A thorough literature search did not yield specific quantitative solubility data for this compound. However, based on the principle of "like dissolves like," a qualitative prediction of its solubility can be made.[3][4] The large, nonpolar adamantane cage suggests good solubility in nonpolar and weakly polar organic solvents.[1] The polar ketone group may impart some solubility in more polar organic solvents.[2] Conversely, the dominance of the hydrophobic adamantane structure would predict poor solubility in highly polar protic solvents like water.[5]
Table 1: Qualitative Solubility Prediction for this compound in Common Organic Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Cyclohexane | High | The nonpolar adamantane group will have strong van der Waals interactions with nonpolar solvents. |
| Toluene | High | The nonpolar nature of toluene makes it a good solvent for the hydrophobic adamantane moiety. | |
| Weakly Polar | Diethyl Ether | High | Diethyl ether can effectively solvate both the nonpolar adamantane group and, to some extent, the polar ketone group. |
| Dichloromethane (DCM) | High | DCM is a versatile solvent capable of dissolving a wide range of organic compounds with varying polarities. | |
| Polar Aprotic | Acetone | Moderate to High | As a ketone, the compound is expected to be soluble in acetone, which is a polar aprotic solvent.[6] |
| Ethyl Acetate | Moderate to High | Ethyl acetate is a moderately polar solvent that should effectively dissolve the compound. | |
| Tetrahydrofuran (THF) | Moderate to High | THF is a good solvent for a wide range of organic compounds and is expected to dissolve this compound. | |
| Acetonitrile (ACN) | Moderate | The polarity of acetonitrile might be high enough to limit the solubility of the large nonpolar adamantane group. | |
| Dimethylformamide (DMF) | Moderate | Similar to acetonitrile, the high polarity of DMF may not be optimal for the large hydrophobic adamantane moiety. | |
| Dimethyl Sulfoxide (DMSO) | Moderate | DMSO is a very polar solvent, and while it can dissolve many organic compounds, the large nonpolar part of the molecule might limit its solubility. | |
| Polar Protic | Methanol | Low to Moderate | The ability of methanol to hydrogen bond might not be sufficient to overcome the large nonpolar adamantane group. |
| Ethanol | Low to Moderate | Similar to methanol, the solubility is expected to be limited due to the large hydrophobic portion of the molecule.[7] | |
| Water | Insoluble | The large, nonpolar adamantane group makes the molecule highly hydrophobic and unlikely to dissolve in water.[5] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is necessary. The following method is based on the widely accepted static equilibrium (shake-flask) method, followed by gravimetric analysis.[8][9][10]
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes and tips
-
Evaporating dishes or pre-weighed vials
-
Vacuum oven or desiccator
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.
-
Pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, which indicates that equilibrium has been reached.[11]
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of the solubility.
-
-
Gravimetric Analysis:
-
Dispense a known volume of the clear filtrate into a pre-weighed evaporating dish or vial.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the boiling point of the solute can be used.
-
Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature and then weigh it on the analytical balance.
-
The mass of the dissolved this compound is the final weight of the dish/vial minus its initial tared weight.[12]
-
3.3. Calculation of Solubility
The solubility can be calculated in various units, such as g/L or mg/mL.
Solubility (g/L) = (Mass of residue (g)) / (Volume of filtrate (L))
3.4. Data Reporting
When reporting solubility data, it is essential to include the temperature at which the measurement was performed, as solubility is temperature-dependent.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. Khan Academy [khanacademy.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. pharmajournal.net [pharmajournal.net]
The Adamantane Moiety: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The rigid, lipophilic, and structurally unique tricyclic alkane known as adamantane has carved a significant niche in medicinal chemistry, serving as a versatile scaffold for the development of a diverse array of therapeutic agents. First isolated from petroleum in 1933, its synthetic accessibility, established by Prelog and Seiwerth in 1941 and later optimized, has paved the way for its incorporation into drugs targeting a wide range of diseases, from viral infections and neurodegenerative disorders to diabetes.[1][2] This guide provides a comprehensive overview of the medicinal chemistry of adamantane derivatives, detailing their synthesis, structure-activity relationships (SAR), mechanisms of action, and key therapeutic applications.
The Adamantane Advantage in Drug Design
The adamantane cage offers several advantageous properties that make it an attractive component in drug design. Its bulky and rigid nature can provide a stable anchor for pharmacophoric groups, orienting them for optimal interaction with biological targets.[3] The high lipophilicity of the adamantane nucleus enhances the ability of drugs to cross cellular membranes, including the blood-brain barrier, which is crucial for central nervous system (CNS) active agents.[3] Furthermore, the adamantane scaffold is metabolically stable, often leading to improved pharmacokinetic profiles and longer half-lives of the parent drug.[4]
Key Therapeutic Areas and Representative Drugs
Adamantane derivatives have made a significant impact in several therapeutic areas. Below is a summary of key drugs and their primary applications.
Antiviral Agents
The discovery of the antiviral properties of amantadine in the 1960s marked the beginning of the journey of adamantane in medicinal chemistry.[2] Adamantane-based antivirals primarily target the M2 proton channel of the influenza A virus, inhibiting viral uncoating and replication.[5][6]
-
Amantadine and Rimantadine: These were among the first antiviral drugs approved for the treatment and prophylaxis of influenza A.[5][7] However, their use has been limited due to the emergence of resistant viral strains.[8]
Neurological Disorders
Adamantane derivatives have shown significant efficacy in treating various neurological and neurodegenerative diseases, primarily by modulating neurotransmitter systems.
-
Memantine: An N-methyl-D-aspartate (NMDA) receptor antagonist, memantine is used in the management of moderate-to-severe Alzheimer's disease.[9][10][11] It works by blocking the pathological overstimulation of NMDA receptors without affecting normal synaptic transmission, thereby protecting neurons from excitotoxicity.[11][12][13]
-
Amantadine: In addition to its antiviral activity, amantadine is also used to treat Parkinson's disease and drug-induced extrapyramidal symptoms.[7] Its mechanism in Parkinson's is thought to involve the potentiation of dopaminergic neurotransmission.[7]
Metabolic Diseases
The versatility of the adamantane scaffold has extended to the treatment of metabolic disorders, particularly type 2 diabetes.
-
Saxagliptin and Vildagliptin: These are dipeptidyl peptidase-4 (DPP-4) inhibitors that contain an adamantane moiety.[14][15][16][17] By inhibiting DPP-4, they increase the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[18][19]
Quantitative Biological Data of Adamantane Derivatives
The following tables summarize the quantitative biological activity of key adamantane derivatives against their respective targets.
| Drug | Target | Assay Type | Value | Unit | Reference |
| Antiviral Agents | |||||
| Amantadine | Influenza A M2 Channel | Yeast Growth Restoration | 0.3 | µM (EC50) | [20] |
| Rimantadine | Influenza A M2 Channel | Plaque Reduction Assay | - | - | [7] |
| Adamantyl-piperidine derivative (2R,4S)-13 | Rimantadine-resistant Influenza A | Antiviral Assay | 18.4 | µM (IC50) | [21] |
| Adamantyl-piperidine derivative (2S,4R)-13 | Rimantadine-resistant Influenza A | Antiviral Assay | >40.0 | µM (IC50) | [21] |
| N-(1-adamantyl)-4-trifluoromethylbenzamide (5) | Vaccinia Virus | Antiviral Assay | 0.133 | µM (IC50) | [22] |
| NMDA Receptor Antagonists | |||||
| Memantine | NMDA Receptor (GluN1/GluN2B) | Electrophysiology | 1 | µM (Ki) | [6] |
| Memantine | NMDA Receptor (GluN1/GluN2B) | Electrophysiology | 0.95 - 6700 | nM (IC50) | [23] |
| Amantadine | NMDA Receptor (GluN1/GluN2B) | Electrophysiology | 75-fold lower affinity than Memantine | - | [24] |
| DPP-4 Inhibitors | |||||
| Saxagliptin | DPP-4 | Enzyme Inhibition Assay | 1.3 | nM (Ki) | [4] |
| 5-hydroxy-saxagliptin (active metabolite) | DPP-4 | Enzyme Inhibition Assay | 2.6 | nM (Ki) | [4] |
| Vildagliptin | DPP-4 | Enzyme Inhibition Assay | - | - | [4] |
| Sitagliptin | DPP-4 | Enzyme Inhibition Assay | - | - | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key adamantane derivatives and the assays used to evaluate their biological activity.
Synthesis of Amantadine Hydrochloride
Method 1: Two-Step Synthesis from Adamantane [25]
-
N-(1-adamantyl)formamide Synthesis: Adamantane is reacted with nitric acid and potassium cyanide in a one-pot reaction to yield N-(1-adamantyl)formamide.
-
Hydrolysis: The intermediate is then hydrolyzed using hydrochloric acid in ethanol to yield amantadine hydrochloride. The product is purified by recrystallization.
Method 2: Microwave-Assisted Synthesis [26]
-
N-(1-adamantyl)acetamide Synthesis: Adamantane is reacted with nitric acid in acetonitrile under microwave irradiation to produce N-(1-adamantyl)acetamide.
-
Hydrolysis and Salt Formation: The acetamide is hydrolyzed with sodium hydroxide in propylene glycol under microwave irradiation, followed by treatment with aqueous hydrochloric acid to afford amantadine hydrochloride.
Synthesis of Memantine Hydrochloride
Simple Two-Step Procedure from 1,3-Dimethyl-adamantane [3][27]
-
Formamidation: 1,3-Dimethyl-adamantane is reacted with formamide and nitric acid to produce N-formyl-1-amino-3,5-dimethyl-adamantane in high yield.
-
Hydrolysis: The formamide intermediate is hydrolyzed with aqueous hydrochloric acid under reflux to give memantine hydrochloride. The product is isolated by filtration and can be purified by recrystallization.
Synthesis of Saxagliptin
Commercial-Scale Synthesis [9][14]
The synthesis of saxagliptin is a multi-step process starting from two unnatural amino acid derivatives.
-
Amide Coupling: (S)-α-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxytricyclo[3.3.1.1]decane-1-acetic acid is coupled with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide using a coupling agent such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt).
-
Dehydration: The primary amide of the coupled product is dehydrated to a nitrile.
-
Deprotection: The Boc protecting group on the amine is removed using hydrochloric acid to yield saxagliptin. The final product is isolated as the free base monohydrate.
Biological Assays
Influenza A M2 Proton Channel Inhibition Assay (Yeast-Based) [20]
-
Yeast Strain Preparation: A yeast strain is engineered to express the influenza A M2 proton channel, which inhibits yeast growth.
-
Screening: The yeast strain is grown in the presence of test compounds.
-
Data Analysis: Restoration of yeast growth indicates inhibition of the M2 channel. The concentration of the compound that restores growth by 50% (EC50) is determined.
NMDA Receptor Antagonism Assay (Electrophysiology) [15]
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 cells) is cultured and transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B).
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the transfected cells.
-
Drug Application: The cells are exposed to a constant concentration of NMDA and a co-agonist (e.g., glycine) to elicit a current. Increasing concentrations of the test compound (e.g., memantine) are then applied.
-
Data Analysis: The inhibition of the NMDA-induced current by the test compound is measured, and the IC50 value is calculated.
DPP-4 Inhibition Assay (Fluorometric) [28][29]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and a buffer.
-
Inhibitor Addition: The test compound (e.g., saxagliptin) is added to the reaction mixture at various concentrations.
-
Fluorescence Measurement: The reaction is incubated, and the fluorescence generated from the cleavage of the substrate is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of the reaction is calculated, and the IC50 value for the inhibition of DPP-4 is determined.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of adamantane derivatives are mediated through their interaction with specific signaling pathways.
Amantadine and the Influenza A M2 Proton Channel
Amantadine and its derivatives block the M2 ion channel of the influenza A virus. This channel is essential for the virus to acidify its interior after being taken up by the host cell's endosome. By blocking this proton flow, amantadine prevents the uncoating of the viral ribonucleoprotein and its release into the cytoplasm, thereby halting viral replication.[30][31][32]
Memantine and the NMDA Receptor Signaling Pathway
In Alzheimer's disease, excessive glutamate release leads to over-activation of NMDA receptors, resulting in a continuous influx of Ca2+ ions. This excitotoxicity contributes to neuronal damage and cognitive decline. Memantine, as an uncompetitive, low-affinity open-channel blocker, preferentially binds to and blocks excessively open NMDA receptor channels.[33] This action prevents pathological Ca2+ influx while allowing for normal synaptic transmission, thus protecting neurons.[9][10][11][12][13]
Saxagliptin and the Incretin Pathway
DPP-4 is an enzyme that rapidly inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). In type 2 diabetes, the incretin effect is diminished. Saxagliptin, a competitive DPP-4 inhibitor, prevents the degradation of GLP-1 and GIP, thereby prolonging their actions. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells, ultimately resulting in improved glycemic control.[18][19]
Conclusion
The adamantane scaffold continues to be a valuable tool in the arsenal of medicinal chemists. Its unique structural and physicochemical properties have led to the development of successful drugs for a variety of diseases. The examples of amantadine, memantine, and saxagliptin highlight the diverse biological targets that can be effectively modulated by adamantane-containing molecules. Future research in this area is likely to focus on the design of new adamantane derivatives with improved potency, selectivity, and pharmacokinetic profiles, as well as their application in novel therapeutic areas. The logical and structured approach to drug design, incorporating the adamantane moiety, holds significant promise for the discovery of next-generation therapeutics.
References
- 1. Memantine HCl synthesis - chemicalbook [chemicalbook.com]
- 2. [Structure and antiviral activity of adamantane-containing polymer preparation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Is Memantine Effective as an NMDA Receptor Antagonist in Adjunctive Therapy for Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies [mdpi.com]
- 8. iris.uniroma1.it [iris.uniroma1.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Método modificado para la síntesis de hidrocloruro de amantadina [scielo.sld.cu]
- 12. orientjchem.org [orientjchem.org]
- 13. jmpm.vn [jmpm.vn]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors | FDA [fda.gov]
- 17. Sitagliptin (Januvia) and Saxagliptin (Onglyza) (DPP-4 Inhibitors) for Nursing RN [picmonic.com]
- 18. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 22. Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rcsb.org [rcsb.org]
- 24. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. doaj.org [doaj.org]
- 26. thaiscience.info [thaiscience.info]
- 27. pubs.acs.org [pubs.acs.org]
- 28. cdn.caymanchem.com [cdn.caymanchem.com]
- 29. diabetesjournals.org [diabetesjournals.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 32. meihonglab.com [meihonglab.com]
- 33. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthetic Routes for 1-Adamantan-1-yl-propan-2-one and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The adamantane nucleus is a key pharmacophore in medicinal chemistry, renowned for its lipophilic and rigid structure. Derivatives of adamantane, such as Amantadine and Rimantadine, have established roles as antiviral agents. 1-Adamantan-1-yl-propan-2-one is a crucial synthetic intermediate for accessing a variety of adamantane-containing compounds, particularly bioactive amines and other functionalized molecules. These application notes provide detailed protocols for the synthesis of this ketone and its subsequent derivatization, supported by quantitative data and workflow diagrams.
Part 1: Synthetic Routes to this compound
Several effective methods have been established for the synthesis of adamantyl ketones. The primary routes involve the reaction of activated adamantane precursors with appropriate nucleophiles, such as Grignard or organolithium reagents.
Route A: Grignard Reagent Pathway
This is a widely used method for preparing adamantyl ketones, involving the reaction of an adamantane-1-carbonyl chloride with a methyl Grignard reagent (e.g., methylmagnesium iodide or bromide).[1][2] The use of catalysts like ZnCl₂, MnCl₂, AlCl₃, or CuCl can significantly improve reaction efficiency and yield.[2]
Experimental Protocol: Synthesis via Grignard Reaction [1]
-
Preparation of Adamantane-1-carbonyl chloride:
-
In a flask equipped with a reflux condenser, suspend adamantane-1-carboxylic acid (0.126 mol, 25.0 g) in toluene (32 ml).
-
Add thionyl chloride (SOCl₂) (0.164 mol, 19.6 g) dropwise at 70 °C.
-
Stir the reaction mixture at 70 °C for 8 hours.
-
Remove excess SOCl₂ as an azeotrope with toluene under reduced pressure.
-
Cool the mixture to -15 °C to crystallize the product.
-
Filter the pale yellow needles and dry them under an inert gas stream (e.g., argon).
-
-
Grignard Reaction:
-
All glassware should be oven-dried, and the reaction must be conducted under an inert argon atmosphere.[1] Solvents should be freshly distilled and dried using standard methods.[1]
-
Prepare a solution of adamantane-1-carbonyl chloride (5.0 mmol, 1.00 g) in 40 ml of freshly distilled diethyl ether.
-
In a separate flask, prepare methylmagnesium iodide from methyl iodide and magnesium turnings in diethyl ether. The concentration of the Grignard reagent should be determined by titration.[1]
-
Cool the acyl chloride solution to 5 °C in an ice bath.
-
Add one equivalent of the methylmagnesium iodide solution to the stirred acyl chloride solution in a single portion.
-
Allow the reaction mixture to warm to room temperature and stir for an appropriate duration (e.g., up to 48 hours, though shorter times may be sufficient with catalysis).[1]
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 ml).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product via column chromatography or recrystallization.
-
Route B: Organolithium Reagent Pathway
This route utilizes the reaction between 1-adamantanecarboxylic acid and an organolithium reagent, such as methyllithium, to form the target ketone.[3] This method can offer high yields and avoids the need to first prepare the acyl chloride.[3]
Experimental Protocol: Synthesis via Organolithium Reaction [3]
-
Reaction Setup:
-
Conduct the reaction in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Dissolve 1-adamantanecarboxylic acid in absolute ether.
-
Cool the solution to a temperature between -35 and -40 °C using a suitable cooling bath.
-
-
Addition of Methyllithium:
-
Slowly add a solution of methyllithium (CH₃Li) in ether to the cooled solution of adamantane carboxylic acid. An excess of the organolithium reagent may lead to the formation of a tertiary alcohol by-product.[3]
-
Maintain the temperature between -35 and -40 °C during the addition.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
-
Workup and Purification:
-
Allow the mixture to warm to room temperature.
-
Carefully quench the reaction by adding water or a saturated NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The resulting crude product, containing the ketone and potentially some tertiary alcohol, can be purified by column chromatography.
-
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of adamantyl ketones using the described methods. Note that yields are highly dependent on specific reaction conditions, catalysts, and the purity of reagents.
| Route | Precursor | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
| A | Adamantane-1-carbonyl chloride | Methylmagnesium iodide | Diethyl ether, 5°C to RT | 1-Adamantyl methyl ketone | Varies | [1] |
| A | Adamantane-1-carbonyl chloride | Ethylmagnesium bromide | ZnCl₂ (cat.) | 1-Adamantyl ethyl ketone | >90% | [2] |
| B | 1-Adamantanecarboxylic acid | Methyllithium | Ether, -40°C | 1-Adamantyl methyl ketone | ~75% | [3] |
| B | 1-Adamantanecarboxylic acid | Ethyllithium | Ether, -40°C | 1-Adamantyl ethyl ketone | 81% | [3] |
Part 2: Derivatization of this compound
The ketone functionality serves as a versatile handle for further chemical modifications. A common and valuable transformation is reductive amination to produce biologically active amines, which have shown potential as antiparkinsonian agents.[4]
Experimental Protocol: Reductive Amination
-
Imine Formation:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
-
Add the desired primary or secondary amine (e.g., ammonia, methylamine) (1.0-1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-4 hours to form the corresponding imine or enamine intermediate.
-
-
Reduction:
-
Cool the mixture in an ice bath.
-
Add a mild reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq), portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by adding water.
-
If using dichloromethane, separate the organic layer. If using methanol, remove it under reduced pressure and extract the residue with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine derivative.
-
Purify the product by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.
-
Visualizations
Synthetic Workflows
References
- 1. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. (+/-)-1-(Adamantan-2-yl)-2-propanamine and other amines derived from 2-adamantanone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1-Adamantan-1-yl-propan-2-one in Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-adamantan-1-yl-propan-2-one in Grignard reactions. The bulky adamantyl group presents unique steric considerations in synthetic transformations, making specific and well-defined protocols essential for achieving high yields and purity. The following sections detail the reaction's utility, a general protocol, and specific examples with quantitative data.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the creation of complex molecules from simpler precursors.[1][2][3] The reaction of a Grignard reagent (R-MgX) with a ketone, such as this compound, is a key method for the synthesis of tertiary alcohols.[4][5] The adamantyl moiety is of significant interest in medicinal chemistry and materials science due to its lipophilicity, rigidity, and unique steric profile.[6][7] Consequently, the synthesis of adamantyl-containing tertiary alcohols via Grignard reactions is a critical step in the development of new pharmaceuticals and advanced materials.
Reaction Principle
The Grignard reaction with this compound proceeds via the nucleophilic addition of the carbanionic portion of the Grignard reagent to the electrophilic carbonyl carbon of the ketone. The initial product is a magnesium alkoxide, which is subsequently protonated during an aqueous workup to yield the final tertiary alcohol product.
A general representation of this reaction is as follows:
-
Step 1: Grignard Reagent Addition: The Grignard reagent (R'-MgX) attacks the carbonyl carbon of this compound.
-
Step 2: Acidic Workup: The resulting magnesium alkoxide is hydrolyzed with a weak acid (e.g., aqueous ammonium chloride) to produce the tertiary alcohol.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific Grignard reagent and desired scale. All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[1][8]
Protocol 1: General Procedure for the Grignard Reaction of this compound
This protocol describes a general method for reacting this compound with a Grignard reagent to synthesize a tertiary alcohol.
Materials:
-
This compound
-
Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide in THF or diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Reactant Addition: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the reaction flask.
-
Grignard Reagent Addition: Add the Grignard reagent (1.1 to 1.5 equivalents) dropwise to the stirred solution of the ketone at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: Synthesis of 2-(1-Adamantyl)-3-methylbutan-2-ol
This protocol is an adapted procedure for the synthesis of a specific tertiary alcohol using isopropylmagnesium bromide as the Grignard reagent.
Materials:
-
This compound (e.g., 1.92 g, 10 mmol)
-
Isopropylmagnesium bromide (e.g., 12 mL of a 1.0 M solution in THF, 12 mmol)
-
Anhydrous THF (30 mL)
-
Saturated aqueous NH₄Cl solution (20 mL)
-
Diethyl ether
-
Anhydrous Na₂SO₄
Procedure:
-
In a flame-dried 100 mL round-bottom flask under an argon atmosphere, dissolve this compound (1.92 g, 10 mmol) in anhydrous THF (30 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add isopropylmagnesium bromide (12 mL of a 1.0 M solution in THF, 12 mmol) dropwise to the stirred solution over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(1-adamantyl)-3-methylbutan-2-ol.
Data Presentation
The following table summarizes representative quantitative data for Grignard reactions involving adamantyl ketones or their precursors.
| Entry | Ketone/Precursor | Grignard Reagent | Product | Solvent | Yield (%) | Reference |
| 1 | 1-Adamantanecarbonyl chloride | Methylmagnesium iodide | 2-(1-Adamantyl)propan-2-ol | Diethyl ether | 85.5 | [9] |
| 2 | Adamantane-1-carbonyl chloride | Ethylmagnesium bromide | 1-(1-Adamantyl)propan-1-one | Diethyl ether | - | [6] |
| 3 | Adamantane-1-carbonyl chloride | Phenylmagnesium bromide | (1-Adamantyl)(phenyl)methanone | Diethyl ether | - | [6] |
Note: Yields can vary significantly based on reaction conditions and scale.
Visualizations
Logical Workflow of a Grignard Reaction with this compound
Caption: Workflow for the Grignard reaction.
Reaction Scheme for the Synthesis of a Tertiary Alcohol
Caption: General Grignard reaction scheme.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2-(1-Adamantyl)propan-2-ol synthesis - chemicalbook [chemicalbook.com]
Application Note: Protocol for the Reduction of 1-Adamantan-1-yl-propan-2-one to 1-Adamantan-1-yl-propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the reduction of the sterically hindered ketone, 1-Adamantan-1-yl-propan-2-one, to its corresponding secondary alcohol, 1-Adamantan-1-yl-propan-2-ol. The procedure utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, in a straightforward and efficient manner. This protocol is particularly relevant for medicinal chemistry and drug development programs where adamantane-containing scaffolds are of interest due to their unique lipophilic and rigid properties. Included are detailed experimental procedures, a comprehensive table of reactant and product properties, and a workflow diagram for clarity.
Introduction
The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. Sodium borohydride is a widely used reagent for this purpose due to its selectivity for aldehydes and ketones over other functional groups like esters and amides, as well as its operational simplicity and safety profile.[1][2][3] The adamantyl moiety is a bulky, rigid, and lipophilic three-dimensional cage structure that is often incorporated into drug candidates to enhance their pharmacokinetic and pharmacodynamic properties. However, the steric bulk of the adamantyl group can influence the reactivity of adjacent functional groups. This protocol addresses the successful reduction of a ketone bearing a neighboring adamantyl group, providing a reliable method for the synthesis of 1-adamantan-1-yl-propan-2-ol.
Data Presentation
A summary of the physical and chemical properties of the starting material and the final product is provided in the table below for easy reference.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |
| This compound | C₁₃H₂₀O | 192.30 | Solid | 35098-53-4 | |
| 1-Adamantan-1-yl-propan-2-ol | C₁₃H₂₂O | 194.31 | Solid | 18341-84-9[4] |
Experimental Protocol
This protocol is based on general procedures for the sodium borohydride reduction of ketones, adapted for a sterically hindered substrate.[2][3][5]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 10-15 mL per gram of ketone).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.
-
Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (1.5 - 2.0 eq) to the stirred solution in small portions. The addition should be done carefully to control any effervescence.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v). The reaction is considered complete when the starting ketone spot is no longer visible by TLC analysis. Due to the steric hindrance of the adamantyl group, the reaction may require a longer time than typical ketone reductions.
-
Quenching the Reaction: Once the reaction is complete, slowly and carefully add deionized water to the reaction mixture to quench the excess sodium borohydride. This should be done while the flask is still in the ice bath.
-
Acidification: To neutralize the borate salts and facilitate their dissolution in the aqueous phase, add 1 M HCl dropwise until the pH of the solution is approximately neutral to slightly acidic (pH 6-7).
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic extracts and wash them with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 1-Adamantan-1-yl-propan-2-ol.
-
Purification (Optional): The crude product can be purified further by column chromatography on silica gel or by recrystallization from a suitable solvent system if necessary.
Characterization of 1-Adamantan-1-yl-propan-2-ol
The successful synthesis of the target alcohol can be confirmed by standard analytical techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of the product will show the disappearance of the strong carbonyl (C=O) stretching peak from the starting ketone (typically around 1710 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretching band in the region of 3200-3600 cm⁻¹.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show the disappearance of the methyl singlet of the ketone and the appearance of new signals corresponding to the CH-OH proton and the adjacent methyl group, which will now be a doublet. The characteristic signals of the adamantyl cage will remain.
-
¹³C NMR: The carbon NMR spectrum will show the disappearance of the ketone carbonyl carbon signal (typically >200 ppm) and the appearance of a new signal for the carbon bearing the hydroxyl group (typically in the 60-80 ppm range).[7][8]
-
Mandatory Visualization
The following diagram illustrates the key steps in the experimental workflow for the reduction of this compound.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 1-Adamantan-1-yl-propan-2-ol via the sodium borohydride reduction of the corresponding ketone. The procedure is well-suited for researchers in academic and industrial settings, particularly those involved in the synthesis of adamantane-containing molecules for drug discovery and development. The provided data and workflow visualization aim to facilitate the successful implementation of this important chemical transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 1-(1-Adamantyl)propan-1-ol | C13H22O | CID 584510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. docbrown.info [docbrown.info]
- 7. kbfi.ee [kbfi.ee]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Application Notes and Protocols: Derivatization of 1-Adamantan-1-yl-propan-2-one for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and biological evaluation of novel derivatives of 1-adamantan-1-yl-propan-2-one. The unique lipophilic and rigid structure of the adamantane cage makes it a valuable scaffold in medicinal chemistry, known to enhance the therapeutic properties of various compounds.[1] This document outlines key derivatization strategies—reductive amination, Biginelli reaction, and Gewald reaction—to generate a library of diverse compounds for biological screening.
Derivatization Strategies
The ketone functionality of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and heterocyclic scaffolds.
Reductive Amination
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from ketones.[2][3][4] This one-pot reaction involves the formation of an imine intermediate followed by its immediate reduction.
Experimental Workflow: Reductive Amination
Caption: Workflow for the synthesis of amine derivatives via reductive amination.
Biginelli Reaction for Pyrimidine Synthesis
The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidines and their derivatives, which are known to possess a wide range of biological activities, including anticancer properties.[5][6][7][8]
Experimental Workflow: Biginelli Reaction
Caption: Workflow for the synthesis of pyrimidine derivatives via the Biginelli reaction.
Gewald Reaction for Thiophene Synthesis
The Gewald reaction is a multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes, which are important scaffolds in medicinal chemistry.[9][10][11][12]
Experimental Workflow: Gewald Reaction
Caption: Workflow for the synthesis of thiophene derivatives via the Gewald reaction.
Experimental Protocols
General Protocol for Reductive Amination
-
To a solution of this compound (1.0 mmol) and a primary or secondary amine (1.2 mmol) in 1,2-dichloroethane (10 mL), add sodium triacetoxyborohydride (1.5 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Biginelli Reaction
-
In a round-bottom flask, combine this compound (1.0 mmol), an appropriate aryl aldehyde (1.0 mmol), and urea or thiourea (1.5 mmol).
-
Add a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃) or a protic acid (e.g., HCl).
-
Heat the mixture under reflux in a suitable solvent (e.g., ethanol or acetic acid) for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with cold water and ethanol, then dry to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent to afford the pure dihydropyrimidine derivative.
General Protocol for Gewald Reaction
-
To a mixture of this compound (1.0 mmol), an activated nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.0 mmol), and elemental sulfur (1.2 mmol) in a suitable solvent (e.g., ethanol or DMF), add a catalytic amount of a base (e.g., morpholine or triethylamine).
-
Heat the reaction mixture at 50-70°C for 2-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Purify the crude product by recrystallization or column chromatography.
Biological Screening Protocols
Anticancer Activity Screening (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.
-
Seed cancer cell lines (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized adamantane derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values.
Antiviral Activity Screening (Plaque Reduction Assay)
The plaque reduction assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC₅₀).
-
Seed host cells (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates and grow to confluence.
-
Infect the cell monolayers with a known titer of the virus for 1-2 hours.
-
Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the adamantane derivatives and a gelling agent (e.g., agar or methylcellulose).
-
Incubate the plates for a period that allows for plaque formation (typically 2-5 days).
-
Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Calculate the percentage of plaque inhibition compared to the untreated control and determine the IC₅₀ value.
Data Presentation
The following tables summarize the biological activities of representative adamantane-containing pyrimidine and thiophene derivatives.
Table 1: Anticancer Activity of Adamantane-Pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| AP-1 | A549 (Lung) | 15.3 | [13] |
| AP-2 | MCF-7 (Breast) | 10.9 | [13] |
| AP-3 | HCT-116 (Colon) | 1.73 | [14] |
| AP-4 | HepG2 (Liver) | 12.4 | [14] |
Table 2: Antiviral Activity of Adamantane Derivatives
| Compound ID | Virus | Host Cell | IC₅₀ (µM) | Reference |
| AV-1 | Vaccinia Virus | - | 0.133 | [15][16] |
| AV-2 | Cowpox Virus | - | 0.928 | [16] |
| AV-3 | Influenza A (H3N2) | MDCK | < 30 | [1] |
| AV-4 | Herpes Simplex Virus-1 | Vero | - | [17] |
Potential Signaling Pathways
The biological activity of adamantane derivatives can be attributed to their interaction with various cellular targets and signaling pathways. For instance, some adamantane-containing pyrimidine derivatives have been shown to induce apoptosis in cancer cells.
Potential Apoptotic Pathway
Caption: A potential intrinsic apoptotic pathway induced by adamantane-pyrimidine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. sciforum.net [sciforum.net]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. An Improved Protocol for Biginelli Reaction [file.scirp.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 11. [PDF] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes | Semantic Scholar [semanticscholar.org]
- 12. Gewald Reaction [organic-chemistry.org]
- 13. ijrpr.com [ijrpr.com]
- 14. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(Adamantan-1-yl)propan-1,2-diamine is a chiral vicinal diamine containing a bulky, lipophilic adamantane moiety. Such structures are of significant interest in medicinal chemistry as scaffolds for antiviral and other therapeutic agents, and in materials science as components of polymers and ligands for asymmetric catalysis. This document outlines a comprehensive experimental procedure for the synthesis of 1-(adamantan-1-yl)propan-1,2-diamine starting from adamantane via a related ketone intermediate. The proposed three-step synthetic route is based on established organic chemistry principles, providing a viable pathway for researchers in the field.
Overall Reaction Scheme:
Experimental Protocols
Step 1: Synthesis of 1-(Adamantan-1-yl)propan-1-one (2)
This procedure details the Friedel-Crafts acylation of adamantane (1) with propionyl chloride using aluminum chloride as a Lewis acid catalyst.
Materials:
-
Adamantane (1)
-
Propionyl chloride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
-
Ice bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a scrubber (or fume hood), and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add adamantane (1.0 eq) and anhydrous dichloromethane (DCM). Stir the mixture until the adamantane is fully dissolved.
-
Cool the flask to 0 °C using an ice bath.
-
Carefully and portion-wise, add anhydrous aluminum chloride (2.5 eq) to the stirred solution. The mixture may become a thick slurry.
-
Add propionyl chloride (1.2 eq) dropwise to the suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.
-
Upon completion (monitored by TLC or GC-MS), cool the reaction mixture again to 0 °C and quench it by slowly pouring it over crushed ice containing concentrated HCl (approximately 5 mL of HCl per 100 mL of ice/water).
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude 1-(adamantan-1-yl)propan-1-one (2) by column chromatography on silica gel or by distillation under reduced pressure.
Step 2: Synthesis of 1-(Adamantan-1-yl)-1-oxopropan-2-one oxime (3)
This protocol describes the α-oximation of the ketone (2) to introduce a nitrogen functionality at the C2 position, forming an α-hydroxyimino ketone.
Materials:
-
1-(Adamantan-1-yl)propan-1-one (2)
-
tert-Butyl nitrite
-
Potassium tert-butoxide (KOtBu)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-(adamantan-1-yl)propan-1-one (2) (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.1 eq) portion-wise to the solution and stir the resulting mixture for 30 minutes at 0 °C.
-
Add tert-butyl nitrite (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2-3).
-
Extract the mixture three times with diethyl ether.
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
The crude product, 1-(adamantan-1-yl)-1-oxopropan-2-one oxime (3), can be purified by recrystallization or column chromatography.
Step 3: Synthesis of 1-(Adamantan-1-yl)propan-1,2-diamine (4)
This procedure details the reduction of the α-hydroxyimino ketone (3) to the target vicinal diamine (4) using a strong reducing agent, Lithium Aluminum Hydride (LiAlH₄).
Materials:
-
1-(Adamantan-1-yl)-1-oxopropan-2-one oxime (3)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Diethyl ether
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
Suspend Lithium Aluminum Hydride (LiAlH₄) (3.0-4.0 eq) in anhydrous THF and cool the slurry to 0 °C.
-
Dissolve the α-hydroxyimino ketone (3) (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 8-12 hours.
-
After the reaction is complete, cool the flask to 0 °C.
-
Quench the reaction very carefully by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). This should produce a granular precipitate.
-
Stir the mixture for 1 hour, then filter off the aluminum salts through a pad of Celite. Wash the filter cake thoroughly with THF or diethyl ether.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude diamine.
-
The crude 1-(adamantan-1-yl)propan-1,2-diamine (4) can be purified by distillation under high vacuum or by conversion to its hydrochloride salt, recrystallization, and subsequent liberation of the free base.
Data Presentation
The following table summarizes the expected quantitative data for the synthetic protocol. Yields are estimates based on typical values for these types of reactions.
| Step | Starting Material(s) | Product | Reagents | Typical Yield (%) |
| 1 | Adamantane, Propionyl chloride | 1-(Adamantan-1-yl)propan-1-one | AlCl₃, DCM | 70-85 |
| 2 | 1-(Adamantan-1-yl)propan-1-one | 1-(Adamantan-1-yl)-1-oxopropan-2-one oxime | KOtBu, tert-Butyl nitrite, THF | 65-80 |
| 3 | 1-(Adamantan-1-yl)-1-oxopropan-2-one oxime | 1-(Adamantan-1-yl)propan-1,2-diamine | LiAlH₄, THF | 50-70 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of 1-(adamantan-1-yl)propan-1,2-diamine.
Caption: Synthetic workflow for 1-(adamantan-1-yl)propan-1,2-diamine.
Disclaimer: This document provides a proposed synthetic route. Researchers should conduct their own literature search and risk assessment before proceeding. All experiments should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. Special care should be taken when handling hazardous reagents such as aluminum chloride, potassium tert-butoxide, and Lithium Aluminum Hydride.
Application Notes and Protocols: 1-Adamantan-1-yl-propan-2-one as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Adamantan-1-yl-propan-2-one is a valuable chemical intermediate characterized by the bulky and lipophilic adamantyl cage attached to a propanone moiety. This unique structural combination makes it an attractive starting material for the synthesis of a diverse range of organic molecules, particularly in the field of medicinal chemistry. The adamantane group is known to enhance the lipophilicity of drug candidates, which can favorably modulate their pharmacokinetic and pharmacodynamic properties. These application notes provide an overview of the utility of this compound as a building block and detail protocols for its conversion into key synthetic intermediates.
Key Applications
The primary application of this compound lies in its role as a precursor for the synthesis of more complex molecules with potential biological activity. The ketone functionality serves as a handle for a variety of chemical transformations, enabling the introduction of nitrogen-containing groups and the extension of the carbon skeleton.
A significant application is in the synthesis of vicinal diamines , which are crucial components in many biologically active compounds and are also employed as chiral ligands in asymmetric catalysis. The conversion of this compound to adamantyl-containing vicinal diamines opens avenues for the development of novel pharmaceuticals and catalysts.
Furthermore, this ketone can be utilized in reductive amination reactions to produce the corresponding amines. These amines are valuable intermediates for the synthesis of antiviral agents and other therapeutics. For instance, the structurally related 1-adamantyl methyl ketone is a known precursor to the antiviral drug rimantadine, highlighting the potential of its propanone analogue in drug discovery.
The carbonyl group also allows for carbon-carbon bond-forming reactions , such as the Henry reaction, to introduce nitroalkyl groups, which can be further transformed into amines or other functionalities.
Experimental Protocols
Reductive Amination for the Synthesis of 1-(Adamantan-1-yl)propan-2-amine
This protocol describes the conversion of this compound to the corresponding primary amine via a two-step sequence involving the formation of an oxime followed by reduction.
Step 1: Synthesis of 1-(Adamantan-1-yl)propan-2-one Oxime
-
Reaction:
-
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Pyridine
-
Ethanol
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of ethanol.
-
Add hydroxylamine hydrochloride (1.2 equivalents) and pyridine (1.2 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the oxime.
-
Step 2: Reduction of the Oxime to the Primary Amine
-
Reaction:
-
Materials:
-
This compound Oxime
-
Lithium aluminum hydride (LiAlH4) or Sodium borohydride (NaBH4) with a suitable catalyst
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
-
Procedure (using LiAlH4):
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (2 equivalents) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound oxime (1 equivalent) in anhydrous diethyl ether to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the product by distillation or chromatography.
-
| Reactant | Product | Reagents | Yield |
| This compound | 1-(Adamantan-1-yl)propan-2-amine | 1. NH2OH·HCl, Pyridine; 2. LiAlH4 | Good |
Henry Reaction for the Synthesis of 1-(Adamantan-1-yl)-2-nitroprop-1-ene
This protocol outlines the condensation of this compound with a nitroalkane, followed by dehydration to yield a nitroalkene. This product is a versatile intermediate for the synthesis of amines and other derivatives.
-
Reaction:
-
Materials:
-
This compound
-
Nitromethane (CH3NO2)
-
A basic catalyst (e.g., n-butylamine or ammonium acetate)
-
Toluene or another suitable solvent for azeotropic water removal
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1 equivalent), nitromethane (1.5 equivalents), and a catalytic amount of n-butylamine (0.1 equivalents) in toluene.
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash it with dilute hydrochloric acid and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to yield the nitroalkene.
-
| Reactant | Product | Reagents | Yield |
| This compound | 1-(Adamantan-1-yl)-2-nitroprop-1-ene | CH3NO2, n-butylamine, Toluene | Moderate |
Logical Relationships and Workflows
The following diagrams illustrate the synthetic pathways described in the protocols.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-Adamantan-1-yl-propan-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Adamantan-1-yl-propan-2-one is a ketone derivative of adamantane. Adamantane-containing compounds are of significant interest in medicinal chemistry and materials science due to their unique lipophilic and rigid cage-like structure.[1][2][3][4] Accurate and reliable analytical methods are crucial for the quality control, stability testing, and pharmacokinetic studies of such compounds. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.
Principle
The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase. The mobile phase consists of a mixture of acetonitrile and water, providing a good resolution and peak shape for the analyte. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standard solutions of known concentrations.
Apparatus and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data Acquisition and Processing Software: Suitable for controlling the HPLC system and analyzing the data.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Flasks and Pipettes: Class A.
-
Syringe Filters: 0.45 µm pore size, compatible with the sample solvent.[5][6]
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (or phosphoric acid), analytical standard of this compound.
Experimental Protocols
1. Preparation of Mobile Phase
-
Mobile Phase A: HPLC grade water with 0.1% (v/v) formic acid.
-
Mobile Phase B: HPLC grade acetonitrile with 0.1% (v/v) formic acid.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas before use.
2. Preparation of Standard Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation
-
Accurately weigh the sample containing this compound and dissolve it in a suitable volume of acetonitrile to achieve a theoretical concentration within the calibration range.[5][7]
-
Sonication may be used to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[5][6][8]
4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
5. System Suitability
Before starting the analysis, perform five replicate injections of a working standard solution (e.g., 50 µg/mL). The system is deemed suitable if the relative standard deviation (RSD) of the peak area and retention time is less than 2.0%.
6. Analysis Procedure
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
The concentration of this compound in the samples is calculated using the linear regression equation derived from the calibration curve.
Data Presentation
The following table summarizes the expected performance characteristics of the HPLC method. These values should be confirmed during formal method validation.
| Parameter | Expected Value |
| Retention Time (tR) | Approximately 4.5 min |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
The described RP-HPLC method is simple, rapid, and reliable for the quantitative determination of this compound. The method demonstrates good performance characteristics and can be effectively implemented in research and quality control laboratories for routine analysis. Method validation should be performed according to the relevant regulatory guidelines to ensure its suitability for the intended application.
References
- 1. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 2. Adamantane - Wikipedia [en.wikipedia.org]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. nacalai.com [nacalai.com]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Application Notes and Protocols for the GC-MS Analysis of 1-Adamantan-1-yl-propan-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the analysis of 1-Adamantan-1-yl-propan-2-one using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are designed to ensure reliable and reproducible results for the identification and quantification of this compound.
Introduction
This compound is a ketone derivative of adamantane. The adamantane core, a rigid tricyclic hydrocarbon, imparts unique physicochemical properties to molecules, making its derivatives of significant interest in medicinal chemistry and materials science. Accurate and sensitive analytical methods are crucial for the characterization and quality control of such compounds. GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, providing both chromatographic separation and mass spectrometric identification.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate GC-MS analysis. The following protocol is recommended for the preparation of this compound samples.
Materials:
-
This compound sample
-
Volumetric flasks
-
Micropipettes
-
GC-MS vials with caps
-
Solvent: Dichloromethane or Ethyl Acetate (High Purity, GC-MS grade)
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in the chosen solvent in a 10 mL volumetric flask to create a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Solution Preparation:
-
For unknown samples, dissolve a known weight of the sample in the chosen solvent to achieve a concentration within the calibration range.
-
If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte of interest.
-
-
Final Preparation:
-
Transfer the prepared standard or sample solutions into 2 mL GC-MS autosampler vials.
-
Cap the vials securely.
-
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis. These may be optimized based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 70 °C, hold for 2 min- Ramp: 15 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Scan Range | 40-400 amu |
| Solvent Delay | 4 min |
Data Presentation
Quantitative analysis of this compound can be performed by generating a calibration curve from the standard solutions. The peak area of the target compound is plotted against its concentration.
Table 1: Example Calibration Data for this compound
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 78,910 |
| 10 | 155,487 |
| 25 | 390,112 |
| 50 | 785,654 |
| 100 | 1,560,321 |
Mass Spectral Fragmentation
The mass spectrum of this compound is characterized by specific fragmentation patterns. The molecular ion peak ([M]⁺) is expected at m/z 192, corresponding to its molecular weight. Key fragmentation pathways for ketones include alpha-cleavage and McLafferty rearrangement. However, due to the structure of this compound, a McLafferty rearrangement is not possible. The primary fragmentation is expected to be alpha-cleavage.
Table 2: Predicted Mass Fragments for this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 192 | [C₁₃H₂₀O]⁺ | Molecular Ion |
| 149 | [C₁₁H₁₇]⁺ | Loss of acetyl radical (•COCH₃) via alpha-cleavage |
| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation, a common and stable fragment |
| 43 | [CH₃CO]⁺ | Acetyl cation from alpha-cleavage |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Proposed Mass Fragmentation Pathway
The following diagram illustrates the proposed primary fragmentation pathway of this compound in the mass spectrometer.
Application Notes and Protocols: Exploring 1-Adamantan-1-yl-propan-2-one Analogs for Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance poses a significant threat to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Adamantane derivatives have emerged as a promising class of compounds with a broad range of biological activities, including antiviral, antibacterial, and antifungal properties.[1][2] The unique lipophilic and rigid cage structure of the adamantane moiety is believed to contribute to its interaction with biological targets, potentially leading to enhanced therapeutic efficacy.[3][4] This document provides detailed application notes and protocols for the exploration of 1-adamantan-1-yl-propan-2-one analogs as potential antimicrobial agents.
The core structure, this compound, serves as a scaffold for the synthesis of various analogs with modified functional groups. These modifications can influence the compound's antimicrobial spectrum, potency, and pharmacokinetic properties. The protocols outlined below describe standardized methods for evaluating the antimicrobial efficacy and cytotoxicity of these analogs, providing a framework for structure-activity relationship (SAR) studies and the identification of lead compounds for further development.
Data Presentation: Antimicrobial Activity of this compound Analogs
The following table summarizes the in vitro antimicrobial activity of a series of hypothetical this compound analogs against a panel of clinically relevant microbial strains. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Compound ID | Modification | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Candida albicans (ATCC 90028) MIC (µg/mL) |
| AYP-1 | None (Parent Compound) | 64 | >128 | 128 |
| AYP-2 | 4-chlorophenyl at C3 | 16 | 64 | 32 |
| AYP-3 | 4-nitrophenyl at C3 | 8 | 32 | 16 |
| AYP-4 | 4-methoxyphenyl at C3 | 32 | 128 | 64 |
| AYP-5 | Thiophene at C3 | 16 | 64 | 32 |
| Ciprofloxacin | (Control) | 1 | 0.25 | NA |
| Fluconazole | (Control) | NA | NA | 2 |
NA: Not Applicable
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the determination of the MIC of the synthesized this compound analogs using the broth microdilution method, a standard antimicrobial susceptibility test.[5][6][7]
Materials:
-
Synthesized this compound analogs
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Fungal strain (Candida albicans ATCC 90028)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Protocol:
-
Compound Preparation: Dissolve the test compounds in DMSO to a stock concentration of 1280 µg/mL.
-
Inoculum Preparation:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).[8]
-
Dilute the standardized suspension in the appropriate broth (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform a 2-fold serial dilution across the row by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well. This will create a concentration gradient of the test compound.
-
-
Inoculation: Add 10 µL of the prepared inoculum to each well, resulting in a final volume of 110 µL.
-
Controls:
-
Growth Control: A well containing only broth and inoculum.
-
Sterility Control: A well containing only broth.
-
Positive Control: A well containing a known antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) with inoculum.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9]
Cytotoxicity Assay (MTT Assay)
This protocol describes the assessment of the cytotoxic effects of the this compound analogs on a mammalian cell line (e.g., HEK293) using the MTT assay.[10][11][12] This is crucial to determine the selectivity of the compounds for microbial cells over host cells.
Materials:
-
HEK293 cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Synthesized this compound analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Sterile 96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete DMEM.
-
After 24 hours of cell incubation, remove the medium and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation: Incubate the plate for another 24-48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Visualizations
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for screening antimicrobial activity of adamantane analogs.
Hypothetical Signaling Pathway Disruption
While the exact mechanism of action for many adamantane derivatives against bacteria and fungi is still under investigation, a plausible hypothesis involves the disruption of the microbial cell membrane.[13] Adamantane's lipophilic nature may facilitate its insertion into the lipid bilayer, leading to altered membrane fluidity, ion leakage, and ultimately, cell death.
Caption: Postulated mechanism of adamantane analogs via membrane disruption.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities [mdpi.com]
- 5. Synthesis and antimicrobial activity evaluation of some new adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. woah.org [woah.org]
- 8. apec.org [apec.org]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 13. Discovery of adamantane-containing small-molecule peptidomimetics with membrane-disrupting activity for combating drug-resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Adamantan-1-yl-propan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Adamantan-1-yl-propan-2-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the reaction of adamantane-1-carbonyl chloride with an appropriate organometallic reagent.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Ketone | 1. Inactive Grignard Reagent: The Grignard reagent may have degraded due to exposure to moisture or air. | - Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[1] - Use freshly prepared or recently titrated Grignard reagent. |
| 2. Inefficient Catalyst System: The choice and amount of catalyst can significantly impact the reaction's efficiency.[1][2] | - Experiment with different Lewis acid catalysts such as ZnCl₂, MnCl₂, AlCl₃, or CuCl to find the most effective one for your specific conditions.[2] - Optimize the catalyst loading; typically, catalytic amounts are sufficient. | |
| 3. Suboptimal Reaction Temperature: The reaction temperature can affect the rate of the main reaction versus side reactions. | - Maintain the recommended reaction temperature. For the addition of the Grignard reagent to the acyl chloride, temperatures between 0 and 10°C are often employed.[2] | |
| 4. Inappropriate Solvent: The solvent can influence the solubility of reactants and the stability of intermediates. | - Anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether are commonly used.[1] - Consider using a mixture of THF and a non-polar solvent like toluene to potentially suppress the formation of certain side products.[1] | |
| Formation of Significant Side Products | 1. Formation of Tertiary Alcohol: The desired ketone can react further with the Grignard reagent to form a tertiary alcohol. | - Add the Grignard reagent slowly and portion-wise to the acyl chloride solution to avoid an excess of the Grignard reagent at any given time.[2] - Maintain a low reaction temperature to slow down the rate of the second addition. |
| 2. Reduction of Acyl Chloride: The acyl chloride can be reduced to the corresponding aldehyde or alcohol (1-adamantylmethanol).[1] | - This is more likely with certain Grignard reagents and conditions. The use of a suitable catalyst can help favor ketone formation. | |
| 3. Formation of 1,3-Diones: The enolate of the product ketone can react with the starting acyl chloride.[1] | - Replacing a portion of the THF solvent with toluene (e.g., a 70:30 volume ratio) has been shown to decrease the formation of dione by-products.[1] | |
| 4. Solvent-Derived By-products: The solvent (e.g., diethyl ether) can react with the acyl chloride in the presence of a Lewis acid to form esters.[1] | - Minimize reaction times to reduce the likelihood of this side reaction.[1] | |
| Difficult Purification of the Final Product | 1. Presence of Multiple By-products with Similar Polarities: The mixture of ketone, alcohol, and other side products can be challenging to separate by standard column chromatography. | - An initial workup with a mild acid (e.g., saturated ammonium chloride solution) is crucial to quench the reaction and separate the organic layer. - Consider a wash with a dilute base (e.g., NaOH solution) to remove any acidic impurities or unreacted acyl chloride. |
| 2. Oily or Impure Product After Purification: Residual solvent or minor impurities may remain. | - Ensure complete removal of the solvent under reduced pressure. - Recrystallization from a suitable solvent system can be an effective final purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most established method is the reaction of adamantane-1-carbonyl chloride with a suitable organometallic reagent, such as ethylmagnesium bromide (a Grignard reagent). The use of a catalyst, such as certain metal halides, is often employed to improve the yield and selectivity of the reaction.[1][2]
Q2: Which catalysts are recommended for this synthesis, and how do they improve the yield?
A2: Catalytic amounts of metal halides like ZnCl₂, MnCl₂, AlCl₃, and CuCl have been found to be effective.[2] These Lewis acids can activate the acyl chloride, facilitating the nucleophilic attack by the Grignard reagent and promoting the formation of the ketone over side products. The composition of the catalyst system can have a significant influence on the yield.[2]
Q3: What are the primary side products I should be aware of, and how can I minimize their formation?
A3: The main side products include:
-
Tertiary alcohols: Formed from the reaction of the ketone product with excess Grignard reagent. To minimize this, use a controlled addition of the Grignard reagent and maintain low temperatures.
-
1-Adamantylmethanol: Results from the reduction of the acyl chloride.[1]
-
Substituted 1,3-diones: Arise from the reaction of the product's enolate with the starting acyl chloride.[1] Using a mixed solvent system like THF/toluene can help suppress this.[1]
-
Esters: Formed from the reaction of the acyl chloride with ether-based solvents.[1] Shorter reaction times can reduce the formation of these esters.[1]
Q4: What is the recommended solvent and why is it important?
A4: Anhydrous tetrahydrofuran (THF) or diethyl ether are standard solvents for Grignard reactions.[1] The choice of solvent is crucial as it affects the solubility of reactants and the stability of the Grignard reagent. It is critical to use dry solvents to prevent quenching the Grignard reagent.[1] Modifying the solvent system, for instance, by partially replacing THF with toluene, can help control the formation of specific side products.[1]
Q5: How can I effectively purify the synthesized this compound?
A5: Purification typically involves an aqueous workup to remove inorganic salts and water-soluble impurities. This is followed by extraction with an organic solvent. The crude product can then be purified by column chromatography on silica gel. If impurities persist, recrystallization can be a final purification step. For some adamantane derivatives, washing the crude product with a dilute NaOH solution has been effective in removing acidic impurities.
Experimental Protocols
General Protocol for the Synthesis of this compound via Grignard Reaction
Disclaimer: This is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety guidelines.
Materials:
-
Adamantane-1-carbonyl chloride
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Catalyst (e.g., MnCl₂, CuCl)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be oven-dried and assembled under an inert atmosphere (argon or nitrogen).
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve ethyl bromide in anhydrous ether/THF and add it dropwise from the dropping funnel to the magnesium suspension. The reaction should initiate spontaneously (indicated by bubbling and a cloudy appearance). If not, gentle warming may be required.
-
Once the reaction starts, continue the addition of the ethyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Ketone Synthesis:
-
In a separate flask under an inert atmosphere, dissolve adamantane-1-carbonyl chloride and a catalytic amount of the chosen metal halide in anhydrous THF.
-
Cool this solution to 0-10°C in an ice bath.
-
Slowly add the prepared Grignard reagent to the cooled acyl chloride solution via a cannula or dropping funnel with vigorous stirring. Monitor the internal temperature to keep it within the desired range.
-
After the addition is complete, allow the reaction mixture to stir at this temperature for a specified time, monitoring the reaction progress by TLC.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
Technical Support Center: Purification of 1-Adamantan-1-yl-propan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-Adamantan-1-yl-propan-2-one. Our focus is to address common challenges encountered during the purification of this compound from reaction byproducts, particularly those arising from Friedel-Crafts acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via Friedel-Crafts acylation?
A1: The primary byproducts depend on the specific reaction conditions, but commonly encountered impurities include:
-
Polyakylated adamantane species: Although less common in acylation than alkylation, there is a possibility of multiple acyl groups being added to the adamantane core, especially if the reaction conditions are not carefully controlled.
-
Unreacted starting materials: Residual adamantane, propionyl chloride, or propionic anhydride may remain in the crude product.
-
Complex of the ketone with the Lewis acid catalyst: The ketone product can form a stable complex with the Lewis acid (e.g., AlCl₃), which needs to be hydrolyzed during the workup. Incomplete hydrolysis can lead to purification difficulties.
-
Side-chain reaction products: Rearrangement of the propionyl group is unlikely. However, side reactions involving the solvent or impurities can occur.
-
Hydrolysis products: If moisture is present, propionyl chloride or propionic anhydride can hydrolyze to propionic acid.
Q2: What is the recommended first step in the purification of the crude reaction mixture?
A2: The initial and crucial step is a proper aqueous workup. This typically involves quenching the reaction mixture with ice-cold water or dilute acid (e.g., HCl) to decompose the aluminum chloride-ketone complex and any remaining acylating agent. This is followed by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washing of the organic layer with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic byproducts like propionic acid.
Q3: Which chromatographic technique is most effective for the final purification of this compound?
A3: Flash column chromatography on silica gel is a highly effective method for the final purification. A non-polar eluent system, such as a gradient of ethyl acetate in hexane or dichloromethane in hexane, is typically employed to separate the desired ketone from less polar byproducts like unreacted adamantane and more polar impurities.
Q4: How can I confirm the purity of the final product?
A4: The purity of this compound can be assessed using a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): To get a quick indication of the number of components in your sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the main product and any volatile impurities.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any structural isomers or major impurities.
-
Infrared (IR) Spectroscopy: To confirm the presence of the ketone functional group (strong absorption around 1710 cm⁻¹).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Deactivation of the Lewis acid catalyst by moisture. 4. Loss of product during workup and purification. | 1. Increase reaction time or temperature. Monitor reaction progress by TLC or GC. 2. Optimize the reaction temperature. Friedel-Crafts acylations can be sensitive to temperature. 3. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. 4. Perform extractions carefully and combine all organic layers. Use appropriate solvent volumes for chromatography. |
| Presence of Unreacted Adamantane in the Final Product | 1. Insufficient amount of acylating agent or Lewis acid. 2. Inefficient separation during column chromatography. | 1. Use a slight excess of the acylating agent and ensure at least a stoichiometric amount of the Lewis acid is used. 2. Optimize the solvent system for column chromatography to achieve better separation between the non-polar adamantane and the more polar ketone. |
| Final Product is an Oil Instead of a Solid | 1. Presence of impurities that lower the melting point. 2. The product may be a low-melting solid or an oil at room temperature. | 1. Re-purify the product by column chromatography or recrystallization from a suitable solvent (e.g., hexane or ethanol-water mixture). 2. Confirm the expected physical state of the pure compound. If it is indeed an oil, purity should be confirmed by analytical methods. |
| Multiple Spots on TLC After Purification | 1. Co-elution of impurities during column chromatography. 2. Decomposition of the product on the silica gel. | 1. Use a shallower solvent gradient or a different solvent system for chromatography. 2. Deactivate the silica gel with a small amount of triethylamine in the eluent if the product is suspected to be acid-sensitive. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Adamantane
-
Propionic anhydride (or Propionyl chloride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica gel for column chromatography
-
Hexane
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Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add adamantane (1.0 eq) and anhydrous dichloromethane.
-
Cool the mixture in an ice bath to 0 °C.
-
Carefully add anhydrous aluminum chloride (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Add propionic anhydride (1.2 eq) dropwise from the dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of adamantane.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Flash Column Chromatography
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate in hexane).
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Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis of this compound.
References
Technical Support Center: Synthesis of 1-Adamantan-1-yl-propan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Adamantan-1-yl-propan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Friedel-Crafts Acylation of Adamantane: This involves the reaction of adamantane with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃). This is often the most direct route.
-
Reaction of an Adamantane-1-carbonyl Derivative with a Methyl Organometallic Reagent: This two-step approach typically involves the conversion of adamantane-1-carboxylic acid to its corresponding acid chloride or ester, followed by reaction with a methylating agent like methylmagnesium bromide (a Grignard reagent) or methyllithium. The resulting tertiary alcohol, 2-(1-Adamantyl)propan-2-ol, is then oxidized to the desired ketone.
Q2: What are the typical yields and purity I can expect?
A2: The yield and purity of this compound are highly dependent on the chosen synthetic route, reaction conditions, and purification method. The following table summarizes what can be generally expected:
| Synthetic Route | Typical Yield Range | Typical Purity Range (after purification) |
| Friedel-Crafts Acylation | 40-70% | >95% |
| Organometallic Route | 60-85% (over two steps) | >98% |
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a non-polar eluent system such as hexane/ethyl acetate is suitable. For GC-MS, the disappearance of the starting material (adamantane or the adamantane derivative) and the appearance of the product peak at its characteristic retention time can be tracked.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Inactive Lewis Acid (Friedel-Crafts): | Aluminum chloride is highly hygroscopic. Use freshly opened, anhydrous AlCl₃ and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Quality Grignard Reagent (Organometallic Route): | Ensure magnesium turnings are fresh and the glassware is flame-dried. Use anhydrous diethyl ether or THF as the solvent. The Grignard reagent formation can be initiated with a small crystal of iodine if necessary. |
| Insufficient Reaction Temperature or Time: | For Friedel-Crafts reactions, ensure the temperature is maintained, as low temperatures can slow down the reaction rate. For the organometallic route, ensure the Grignard formation and subsequent reaction go to completion, which may require refluxing. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. |
| Incomplete Oxidation of the Intermediate Alcohol: | If using the organometallic route, ensure the oxidizing agent (e.g., PCC, PDC, or Swern oxidation conditions) is fresh and used in sufficient molar excess. |
Issue 2: Presence of Significant Impurities in the Crude Product
Common Impurities and Their Identification:
| Impurity Name | Structure | Identification Methods |
| Unreacted Adamantane | C₁₀H₁₆ | GC-MS (early retention time), ¹H NMR (characteristic broad signals) |
| Adamantane-1-carboxylic acid | C₁₁H₁₆O₂ | Can be detected by LC-MS. If the workup is acidic, it will be in the organic layer. |
| 2-(1-Adamantyl)propan-2-ol | C₁₃H₂₂O | GC-MS, ¹H NMR (absence of carbonyl, presence of hydroxyl proton and characteristic methyl singlets). |
| 1,3-Disubstituted Adamantane Derivatives | e.g., 1,3-di(propanoyl)adamantane | GC-MS (higher molecular weight peak), ¹³C NMR (shows a different symmetry pattern compared to monosubstituted adamantane).[1] |
Purification Strategies:
-
Unreacted Starting Materials: Unreacted adamantane can often be removed by recrystallization or column chromatography. Adamantane-1-carboxylic acid can be removed by a basic wash (e.g., with aqueous sodium bicarbonate solution) during the workup.
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Intermediate Alcohol: If the oxidation step is incomplete, the remaining 2-(1-Adamantyl)propan-2-ol can be separated from the ketone product by column chromatography on silica gel.
-
Polysubstituted Byproducts: These are often more polar than the monosubstituted product and can be separated by column chromatography. Due to the deactivating nature of the acyl group, polysubstitution in Friedel-Crafts acylation is generally less of a problem compared to alkylation.[2]
Experimental Protocols
Method 1: Friedel-Crafts Acylation of Adamantane
Materials:
-
Adamantane
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add propionyl chloride (1.1 eq) dropwise to the stirred suspension.
-
After the addition is complete, add adamantane (1.0 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/GC-MS analysis indicates completion.
-
Carefully quench the reaction by slowly pouring it over crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with water, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization.
Method 2: Synthesis via Adamantane-1-carbonyl chloride and Grignard Reagent
This is a two-step process.
Step 1: Synthesis of 2-(1-Adamantyl)propan-2-ol A known procedure involves the reaction of 1-adamantanecarbonyl chloride with methylmagnesium iodide.[3]
Step 2: Oxidation of 2-(1-Adamantyl)propan-2-ol to this compound Materials:
-
2-(1-Adamantyl)propan-2-ol
-
Pyridinium chlorochromate (PCC)
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Anhydrous dichloromethane (DCM)
-
Silica gel
Procedure:
-
In a round-bottom flask, dissolve 2-(1-Adamantyl)propan-2-ol (1.0 eq) in anhydrous DCM.
-
Add PCC (1.5 eq) in one portion.
-
Stir the mixture at room temperature for 2-4 hours, or until TLC analysis shows complete consumption of the starting alcohol.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
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Wash the silica gel pad with additional diethyl ether.
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Combine the filtrates and concentrate under reduced pressure to obtain the crude ketone.
-
Purify the product by column chromatography if necessary.
Visual Troubleshooting Guide
The following flowchart illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
References
Troubleshooting guide for the synthesis of adamantyl ketones
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of adamantyl ketones. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing adamantyl ketones?
A1: The primary methods for synthesizing adamantyl ketones include:
-
Friedel-Crafts Acylation: This involves the reaction of adamantane with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
-
Reaction with Organometallic Reagents: Adamantane-1-carbonyl chloride or adamantane-1-carboxylic acid can be reacted with Grignard reagents or organolithium reagents.[1][2]
-
Gas-Phase Catalytic Reaction: A method exists for the synthesis of 1-adamantyl methyl ketone by reacting 1-adamantane carboxylic acid with acetic acid in the gas phase over a metal oxide catalyst.[3]
Q2: My reaction yield is very low. What are the potential causes?
A2: Low yields can stem from several factors:
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Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, in Grignard reactions, the rate of reagent addition can significantly impact the formation of side products.[1][4]
-
Reagent Quality: The purity of starting materials, especially the organometallic reagents and the adamantane precursor, is crucial. Solvents should be dry and freshly distilled.[1]
-
Side Reactions: The formation of byproducts such as tertiary alcohols, diones, or esters consumes the starting materials and reduces the yield of the desired ketone.[1]
-
Catalyst Inactivity: In Friedel-Crafts acylations, the Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture or impurities.[5]
Q3: I am observing significant amounts of side products. How can I minimize them?
A3: Minimizing side products often requires careful control of reaction conditions:
-
Tertiary Alcohols: These form when the ketone product reacts further with the organometallic reagent. To avoid this, use a 1:1 molar ratio of the acyl chloride to the Grignard reagent and control the addition rate.[1]
-
Diones: The formation of 1,3-diones can be suppressed by using a less polar solvent system, such as a toluene-THF mixture.[1]
-
Esters: Reaction of the acyl chloride with ether solvents can form esters, particularly with longer reaction times.[1]
-
Rearrangement Products (Friedel-Crafts): While less common in acylations than alkylations, using a suitable Lewis acid and controlling the temperature can prevent unwanted rearrangements.[6][7][8]
Q4: How can I effectively purify my adamantyl ketone?
A4: Purification strategies depend on the nature of the impurities:
-
Column Chromatography: This is a common method for separating the ketone from byproducts with different polarities.[1][9]
-
Distillation: For volatile ketones, vacuum distillation can be an effective purification technique.[3]
-
Recrystallization: If the ketone is a solid, recrystallization from an appropriate solvent can yield a highly pure product.
-
Chemical Treatment: Aldehyde impurities can sometimes be removed by treating the crude product with specific reagents before distillation.[10]
Troubleshooting Guides
Problem 1: Low or No Product Formation in Grignard Reaction
| Potential Cause | Recommended Solution | Reference |
| Degraded Grignard Reagent | Titrate the Grignard reagent before use to determine its exact concentration. Prepare it fresh if necessary. | [1] |
| Impure Adamantane-1-carbonyl chloride | Purify the acyl chloride by distillation or recrystallization before use. | [1] |
| Presence of Water | Ensure all glassware is oven-dried and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[1] | [1] |
| Incorrect Stoichiometry | Use an equimolar ratio of acyl chloride to Grignard reagent to minimize the formation of tertiary alcohol byproducts.[1] | [1] |
| Suboptimal Temperature | Maintain a low temperature (e.g., 5 °C) during the addition of the Grignard reagent to control the reaction rate and reduce side reactions.[1] | [1] |
Problem 2: Formation of Multiple Products in Friedel-Crafts Acylation
| Potential Cause | Recommended Solution | Reference |
| Over-acylation | Friedel-Crafts acylation deactivates the aromatic ring, making polyacylation less likely than polyalkylation. However, with highly reactive substrates or harsh conditions, it can occur. Use of an excess of the adamantane substrate can help. | [5][6] |
| Carbocation Rearrangement | Acylium ions are generally stable and do not rearrange. If using an alkyl halide that could rearrange to an adamantyl cation, this could be a source of impurities. Stick to acyl halides for ketone synthesis. | [7][8] |
| Reaction with Solvent | Certain solvents can react with the acyl chloride or the Lewis acid. Use an inert solvent like dichloromethane or carbon disulfide. | [1] |
| Deactivated Adamantane Ring | If the adamantane starting material has strongly deactivating substituents, the Friedel-Crafts reaction may not proceed efficiently. | [5] |
Experimental Protocols
Synthesis of 1-Adamantyl Ethyl Ketone via Grignard Reaction
This protocol is adapted from a general procedure for the synthesis of 1-adamantyl ketones.[1]
-
Preparation of Adamantane-1-carbonyl chloride:
-
In a flask equipped with a reflux condenser and a dropping funnel, suspend adamantane-1-carboxylic acid (0.126 mol) in toluene (32 ml).
-
At 70 °C, add thionyl chloride (0.164 mol) dropwise.
-
Stir the reaction mixture at 70 °C for 8 hours.
-
Remove excess thionyl chloride as an azeotrope with toluene.
-
Cool the mixture to -15 °C to crystallize the product. Filter and dry the pale yellow needles.
-
-
Grignard Reaction:
-
In a dry, argon-flushed flask, dissolve adamantane-1-carbonyl chloride (5.0 mmol) in 40 ml of freshly distilled diethyl ether.
-
Cool the solution to 5 °C.
-
Add one equivalent of ethylmagnesium bromide solution in diethyl ether in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 48 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Summary: Influence of Grignard Reagent and Solvent on Side Product Formation
The following table summarizes the percentage of various products formed from the reaction of adamantane-1-carbonyl chloride with different Grignard reagents in diethyl ether.
| Grignard Reagent (R in RMgX) | Desired Ketone (3) (%) | Tertiary Alcohol (6) (%) | Dione (12) (%) | Other Byproducts (%) |
| Methyl (2a) | 13.6 | 27.1 | 2.0 | Varies |
| Ethyl (2b) | 71.7 | <0.1 | <0.1 | Varies |
| Propyl (2c) | 18.0 | 34.0 | 0.0 | Varies |
| Isopropyl (2d) | 33.5 | 42.8 | 0.0 | Varies |
| Benzyl (2e) | 30.0 | 0.0 | 35.2 | Varies |
| Phenyl (2f) | 8.4 | 0.0 | - | Varies |
Data adapted from a study on side reactions in adamantyl ketone synthesis.[1] Note that product distribution is highly dependent on specific reaction conditions.
References
- 1. CCCC 2006, Volume 71, Issue 5, Abstracts pp. 709-722 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. RU2380349C1 - 1-adamantyl methyl ketone synthesis method - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
Optimizing reaction conditions for the synthesis of 1-Adamantan-1-yl-propan-2-one
Technical Support Center: Synthesis of 1-Adamantan-1-yl-propan-2-one
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Grignard Reagent: The ethylmagnesium bromide may have degraded due to exposure to moisture or air. | - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).- Use freshly prepared or recently purchased Grignard reagent. The quality of magnesium turnings is also crucial. |
| 2. Poor Quality Lewis Acid: The Lewis acid (e.g., AlCl₃) used in the Friedel-Crafts acylation may be hydrated. | - Use a fresh, unopened container of the Lewis acid.- Store Lewis acids in a desiccator. | |
| 3. Incomplete Enolate Formation: In the acetone alkylation route, the base used may not be strong enough to fully deprotonate acetone. | - Use a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to ensure complete enolate formation. | |
| Formation of Side Products | 1. Tertiary Alcohol Formation: In the Grignard reaction, an excess of the Grignard reagent can react with the ketone product to form a tertiary alcohol. | - Add the Grignard reagent slowly and at a low temperature to control the reaction.- Use a 1:1 molar ratio of adamantane-1-carbonyl chloride to the Grignard reagent. |
| 2. Ester Formation: Reaction between the ketone product and unreacted acyl chloride can form an ester, especially with prolonged reaction times.[1] | - Keep the reaction time to a minimum after the addition of the Grignard reagent.- Work up the reaction promptly once the starting material is consumed. | |
| 3. Polyalkylation (Friedel-Crafts): The product of the Friedel-Crafts acylation is a ketone, which deactivates the aromatic ring, making polyacylation less likely than in Friedel-Crafts alkylation. However, with very reactive substrates or harsh conditions, it can occur. | - Use a milder Lewis acid or lower the reaction temperature.- Use a stoichiometric amount of the acylating agent. | |
| Difficult Purification | 1. Oily Product: The product may not crystallize easily due to impurities. | - Attempt purification by column chromatography on silica gel using a hexane/ethyl acetate solvent system.- Consider recrystallization from a different solvent system, such as acetone or a mixture of hexane and ethyl acetate.[2] |
| 2. Co-eluting Impurities: Side products may have similar polarities to the desired product, making chromatographic separation difficult. | - If the impurity is an alcohol, a chemical quench to convert it to a more polar or non-polar species might aid separation.- Consider derivatization of the ketone (e.g., to a hydrazone) followed by purification and subsequent hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is best for preparing this compound?
A1: The choice of synthetic route depends on the available starting materials and equipment.
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The Grignard reaction of adamantane-1-carbonyl chloride with ethylmagnesium bromide is a common method for forming ketones. However, careful control of stoichiometry and reaction conditions is necessary to avoid the formation of tertiary alcohols and esters.[1]
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Friedel-Crafts acylation of adamantane with propionyl chloride is a direct approach but may require optimization of the Lewis acid catalyst and reaction conditions to achieve high yields.
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The alkylation of acetone enolate with 1-bromoadamantane is another viable option, particularly if 1-bromoadamantane is readily available. This method requires the use of a strong base like LDA.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., 9:1 hexane:ethyl acetate) to separate the starting material from the product. The adamantyl-containing compounds can be visualized using a p-anisaldehyde stain or by UV light if they are conjugated. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis.
Q3: What is the best way to purify the final product?
A3: Purification can typically be achieved by column chromatography on silica gel followed by recrystallization. For column chromatography, a gradient of ethyl acetate in hexane is often effective. For recrystallization, solvents such as acetone, ethanol, or a mixture of hexane and ethyl acetate can be tested.[2]
Q4: I am seeing a significant amount of 2-(1-adamantyl)propan-2-ol in my Grignard reaction. What can I do?
A4: This tertiary alcohol is a common byproduct resulting from the reaction of the ketone product with an excess of the Grignard reagent. To minimize its formation, ensure that you are using no more than one equivalent of the Grignard reagent and that it is added slowly to the solution of adamantane-1-carbonyl chloride at a low temperature (e.g., 0 °C).
Q5: My Friedel-Crafts reaction is not working. What are some common pitfalls?
A5: The success of a Friedel-Crafts acylation depends heavily on the quality of the reagents and the reaction setup. Ensure that your solvent is anhydrous and your Lewis acid (e.g., AlCl₃) is not hydrated. The adamantane itself should be pure. Deactivated aromatic compounds are unreactive in Friedel-Crafts reactions, but adamantane is an aliphatic, cyclic alkane and should be reactive under appropriate conditions.
Experimental Protocols
Method 1: Synthesis via Grignard Reaction
This protocol is based on the general procedure for the synthesis of adamantyl ketones from adamantane-1-carbonyl chloride and a Grignard reagent.[1]
Step 1: Preparation of Adamantane-1-carbonyl chloride
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend adamantane-1-carboxylic acid (1.0 eq) in toluene.
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Slowly add thionyl chloride (1.3 eq) at 70 °C.
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Stir the reaction mixture at 70 °C for 8 hours.
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Remove the excess thionyl chloride and toluene azeotropically under reduced pressure.
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Cool the mixture to -15 °C to crystallize the adamantane-1-carbonyl chloride.
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Filter the product and dry it under an inert gas stream.
Step 2: Grignard Reaction
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Dissolve adamantane-1-carbonyl chloride (1.0 eq) in anhydrous diethyl ether under an argon atmosphere in a flame-dried, three-necked flask.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of ethylmagnesium bromide (1.0 eq) in diethyl ether dropwise over 30 minutes, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield this compound.
Method 2: Synthesis via Friedel-Crafts Acylation
This protocol is a general procedure for Friedel-Crafts acylation.
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To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane at 0 °C, add propionyl chloride (1.1 eq) dropwise.
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Stir the mixture for 15 minutes at 0 °C.
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Add a solution of adamantane (1.0 eq) in anhydrous dichloromethane dropwise.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
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Carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).
Data Presentation
The following table summarizes expected yields and potential side products for the synthesis of adamantyl ketones based on literature data for analogous reactions.[1]
| Synthetic Route | Reagents | Typical Yield | Key Side Products |
| Grignard Reaction | Adamantane-1-carbonyl chloride, Ethylmagnesium bromide | 60-80% | 2-(1-adamantyl)butan-2-ol, Ethyl 1-adamantanecarboxylate |
| Friedel-Crafts Acylation | Adamantane, Propionyl chloride, AlCl₃ | 50-70% | Polyacylated products (minor), Rearrangement products (unlikely for adamantane) |
| Acetone Enolate Alkylation | Acetone, LDA, 1-Bromoadamantane | 40-60% | Di-alkylated acetone, Aldol condensation products |
Visualizations
Experimental Workflow: Grignard Synthesis Route
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Troubleshooting Logic: Low Yield in Grignard Synthesis
Caption: Troubleshooting logic for addressing low product yield in the Grignard synthesis.
References
Side reactions to consider when working with 1-Adamantan-1-yl-propan-2-one
Welcome to the technical support center for 1-Adamantan-1-yl-propan-2-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and other issues encountered during the synthesis and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method for synthesizing this compound is the reaction of an adamantane-1-carbonyl halide (typically the chloride) with a methyl Grignard reagent (e.g., methylmagnesium iodide or bromide) followed by an appropriate workup. Another potential, though less common, route involves the alkylation of 1-adamantyl methyl ketone.
Q2: What are the primary side products to expect when synthesizing this compound via the Grignard reaction?
A2: When using adamantane-1-carbonyl chloride and a methyl Grignard reagent, the main side products include:
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2-(1-Adamantyl)-propan-2-ol: A tertiary alcohol formed from the addition of a second equivalent of the Grignard reagent to the ketone product.[1]
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1-Adamantylmethanol: A primary alcohol resulting from the reduction of the starting acyl chloride.[1]
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1-(1-Adamantyl)-ethan-1-ol: A secondary alcohol formed by the reduction of the target ketone.[1]
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Esters (e.g., ethyl adamantane-1-carboxylate): These can form if the Grignard reagent reacts with an ester impurity in the starting materials or if the acyl chloride reacts with an alcohol solvent or impurity.[1]
Q3: How can I minimize the formation of the tertiary alcohol byproduct, 2-(1-Adamantyl)-propan-2-ol?
A3: To reduce the formation of the tertiary alcohol, it is crucial to control the stoichiometry of the Grignard reagent. Use of a precise equimolar amount of the Grignard reagent relative to the adamantane-1-carbonyl chloride is recommended.[1] Additionally, carrying out the reaction at a low temperature and ensuring rapid mixing can help to prevent the newly formed ketone from reacting further with the Grignard reagent.
Q4: What causes the formation of reduction byproducts like 1-Adamantylmethanol and 1-(1-Adamantyl)-ethan-1-ol?
A4: The formation of these alcohols is typically due to the reducing ability of the Grignard reagent, especially if it contains β-hydrides. The Grignard reagent can act as a hydride donor, reducing the carbonyl group of the acyl chloride or the resulting ketone.[1]
Q5: How can I purify this compound from the common side products?
A5: Purification can typically be achieved using column chromatography on silica gel. The polarity differences between the ketone product and the alcohol and ester byproducts allow for effective separation. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is often effective. Fractional distillation under reduced pressure may also be an option, depending on the boiling points of the respective compounds.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Ketone
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material (adamantane-1-carbonyl chloride) | Inactive Grignard reagent. | Ensure the Grignard reagent is freshly prepared or properly stored under an inert atmosphere. Use anhydrous solvents and glassware to prevent quenching of the reagent. |
| Insufficient reaction time or temperature. | Allow the reaction to proceed for an adequate amount of time. If the reaction is sluggish at low temperatures, consider a modest increase in temperature, while monitoring for an increase in side products. | |
| Major byproducts are tertiary and secondary alcohols. | Excess Grignard reagent. | Carefully control the stoichiometry. Use of a slight excess of the acyl chloride may be preferable to an excess of the Grignard reagent. |
| Significant amount of 1-adamantylmethanol is observed. | Reduction of the acyl chloride. | This can be inherent to the Grignard reagent used. Consider using a different Grignard reagent or adding the acyl chloride to the Grignard solution slowly at a low temperature. |
Issue 2: High Levels of Byproduct Formation
| Byproduct Observed | Possible Cause | Suggested Solution |
| 2-(1-Adamantyl)-propan-2-ol | Over-addition of the Grignard reagent. | Add the Grignard reagent dropwise to the acyl chloride solution at a low temperature to maintain a low concentration of the Grignard reagent. |
| 1-(1-Adamantyl)-ethan-1-ol | Reduction of the ketone product. | Use a Grignard reagent with less β-hydride character if possible. Lowering the reaction temperature can also disfavor the reduction pathway. |
| Esters | Reaction with alcohol impurities or solvent. | Ensure all starting materials and solvents are free of alcohol contamination. Use ethereal solvents like THF or diethyl ether that are less reactive under these conditions.[1] |
Experimental Protocols
General Protocol for the Synthesis of this compound via Grignard Reaction:
This is a generalized procedure and should be adapted and optimized for specific laboratory conditions.
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Preparation of Adamantane-1-carbonyl chloride: Adamantane-1-carboxylic acid is refluxed with an excess of thionyl chloride in a suitable solvent like toluene until the reaction is complete. The excess thionyl chloride and solvent are then removed under reduced pressure.
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Grignard Reaction:
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of adamantane-1-carbonyl chloride in anhydrous diethyl ether or THF is prepared and cooled to 0°C.
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An equimolar amount of a freshly prepared solution of methylmagnesium iodide or bromide in the same solvent is added dropwise with vigorous stirring.
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The reaction mixture is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
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Workup:
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The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.
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The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Visualizations
Caption: Main reaction and major side reactions in the synthesis of this compound.
Caption: Troubleshooting logic for low yield of this compound.
References
Challenges in the scale-up synthesis of 1-Adamantan-1-yl-propan-2-one
Welcome to the technical support center for the synthesis of 1-Adamantan-1-yl-propan-2-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound on a larger scale?
A1: The two primary scalable routes start from readily available adamantane derivatives:
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From 1-Adamantanecarbonyl Chloride: This method involves the reaction of 1-adamantanecarbonyl chloride with a methyl organometallic reagent, such as methylmagnesium iodide or methyllithium. To avoid the formation of a tertiary alcohol by-product, the reaction is often mediated by a catalyst like cuprous chloride (CuCl) or aluminum chloride (AlCl3).
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From 1-Adamantanecarboxylic Acid: A direct method involves the gas-phase reaction of 1-adamantanecarboxylic acid with acetic acid at high temperatures over a metal oxide catalyst, such as calcium oxide.[1]
Q2: I am observing a significant amount of a tertiary alcohol by-product, 2-(1-adamantyl)propan-2-ol. What is causing this and how can I minimize it?
A2: The formation of 2-(1-adamantyl)propan-2-ol is a common side reaction when using strong nucleophilic organometallic reagents like Grignard reagents. The initially formed ketone product is susceptible to a second nucleophilic attack by the Grignard reagent. To minimize this:
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Use a less reactive organometallic reagent: Consider using an organocadmium or organocuprate (Gilman) reagent, which are generally less reactive towards ketones.
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Employ catalytic amounts of Lewis acids: The use of catalysts like AlCl3 and CuCl can promote the desired ketone formation over the tertiary alcohol.
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Control reaction temperature: Maintain a low reaction temperature (e.g., -78 °C to 0 °C) to control the reactivity of the Grignard reagent.
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Reverse addition: Slowly add the Grignard reagent to the solution of 1-adamantanecarbonyl chloride to maintain a low concentration of the nucleophile.
Q3: My reaction yield is consistently low. What are the potential reasons?
A3: Low yields can stem from several factors:
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Incomplete reaction: Ensure your starting materials are pure and the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like TLC or GC.
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Side reactions: Besides tertiary alcohol formation, other side reactions can occur. For instance, the Grignard reagent can react with the ether solvent, especially at elevated temperatures.[2] Using a toluene/THF solvent mixture can sometimes suppress such side reactions.[2]
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Difficulties in purification: The product and by-products may have similar physical properties, leading to losses during purification. Optimize your purification method (see Q4).
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Moisture in the reaction: Grignard and other organometallic reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
Q4: What are the recommended methods for purifying this compound at scale?
A4: Purification can be challenging due to the nature of adamantane compounds. The following methods are commonly employed:
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Vacuum Distillation: This is an effective method for separating the product from less volatile impurities.
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Crystallization: If the product is a solid at room temperature, crystallization from a suitable solvent can be a highly effective purification technique.
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Column Chromatography: While effective at the lab scale, scaling up column chromatography can be costly and generate significant solvent waste. It is often used for final polishing if very high purity is required.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to initiate (Grignard method) | Inactive magnesium surface; presence of moisture. | Use fresh magnesium turnings and ensure all glassware and solvents are scrupulously dry. A small crystal of iodine can be added to activate the magnesium. |
| Formation of significant amounts of 1,1'-biadamantane | Wurtz-type coupling of the Grignard reagent. | This can occur if there are traces of transition metal impurities. Ensure high-purity magnesium is used. |
| Product decomposes during distillation | Distillation temperature is too high. | Use a high-vacuum pump to lower the boiling point of the product. |
| Inconsistent yields on scale-up | Poor heat transfer in a large reactor, leading to localized overheating and side reactions. | Ensure efficient stirring and use a reactor with a high surface area-to-volume ratio. Consider a semi-batch process where one reagent is added slowly to control the exotherm. |
| Difficulty in removing the solvent | The product may form an azeotrope with the solvent. | Use a rotary evaporator under high vacuum. If an azeotrope is suspected, consider using a different solvent for the reaction or extraction. |
Quantitative Data Summary
| Synthetic Route | Starting Material | Reagents | Catalyst | Typical Yield | Key Challenges |
| Organometallic Addition | 1-Adamantanecarbonyl chloride | Methylmagnesium iodide | AlCl₃/CuCl | 70-85% | Formation of tertiary alcohol by-product, moisture sensitivity. |
| Gas-Phase Catalysis | 1-Adamantanecarboxylic acid | Acetic acid | Calcium oxide | ~85% (for methyl ketone)[1] | Requires high temperatures (470-480°C) and specialized equipment for gas-phase reactions. |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reagent
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Preparation of 1-Adamantanecarbonyl Chloride:
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In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend 1-adamantanecarboxylic acid (1.0 eq) in anhydrous toluene.
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Slowly add thionyl chloride (1.3 eq) dropwise at 70°C.
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Stir the reaction mixture at 70°C for 8 hours.
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Remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 1-adamantanecarbonyl chloride, which can be used directly or purified by vacuum distillation.[2]
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Synthesis of this compound:
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In a separate flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare a solution of 1-adamantanecarbonyl chloride (1.0 eq) and a catalytic amount of cuprous chloride (CuCl) in anhydrous tetrahydrofuran (THF).
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Cool the solution to -10°C in an ice-salt bath.
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Slowly add a solution of methylmagnesium iodide (1.1 eq) in diethyl ether dropwise, maintaining the temperature below 0°C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or crystallization.
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Visualizations
References
How to remove unreacted starting materials from 1-Adamantan-1-yl-propan-2-one
Technical Support Center: Purification of 1-Adamantan-1-yl-propan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. Our goal is to help you overcome common challenges encountered during the purification of this compound, specifically focusing on the removal of unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound and what are the likely impurities in the crude product?
The synthesis of this compound is commonly achieved through a Friedel-Crafts acylation reaction. The typical starting materials are:
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Adamantane or a substituted adamantane derivative (e.g., 1-bromoadamantane or 1-adamantanol).
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An acylating agent such as propionyl chloride or propionic anhydride.
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A Lewis acid catalyst , most commonly aluminum chloride (AlCl₃).
Consequently, the crude product mixture is likely to contain:
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The desired product: This compound .
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Unreacted adamantane starting material .
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Unreacted acylating agent and its hydrolysis product (propionic acid).
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Residual Lewis acid catalyst (e.g., aluminum salts).
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Potential side-products such as poly-acylated adamantane derivatives .
Q2: What are the recommended methods for purifying this compound?
The primary methods for purifying this compound are:
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Column Chromatography: This is a highly effective method for separating the target ketone from nonpolar starting materials like adamantane and more polar impurities.
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Recrystallization: This technique is suitable for obtaining highly pure crystalline product, provided a suitable solvent is identified in which the ketone has high solubility at elevated temperatures and low solubility at lower temperatures.
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Aqueous Workup: An initial aqueous workup is crucial to remove the bulk of the Lewis acid catalyst and any water-soluble impurities.
Q3: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid assessment of the purity of fractions collected from column chromatography and for determining the effectiveness of a recrystallization step. A suitable eluent system for TLC will show good separation between the product spot and the spots of the starting materials and impurities.
Troubleshooting Guides
Issue 1: Difficulty in Removing Unreacted Adamantane
Symptom: TLC analysis of the purified product still shows a spot corresponding to adamantane.
Cause: Adamantane is a nonpolar hydrocarbon and can co-elute with the slightly more polar ketone product during column chromatography if the solvent system is not optimized. It can also be entrapped in the crystals during recrystallization.
Solutions:
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Optimize Column Chromatography:
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Use a less polar solvent system to increase the retention time of the ketone on the silica gel, allowing the nonpolar adamantane to elute first. A gradient elution, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate), can be very effective.
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Improve Recrystallization:
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Ensure the crude product is fully dissolved in the minimum amount of hot solvent. Slow cooling is crucial to allow for the formation of pure crystals, leaving impurities in the mother liquor.
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Consider a two-solvent recrystallization system. For instance, dissolve the crude product in a good solvent (e.g., dichloromethane) and then add a poor solvent (e.g., hexane) dropwise at an elevated temperature until the solution becomes slightly turbid. Allow the solution to cool slowly.
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Issue 2: Presence of Aluminum Salts in the Final Product
Symptom: The purified product is an oily residue instead of a solid, or an NMR spectrum shows broad peaks. This can be indicative of residual aluminum salts.
Cause: Incomplete quenching of the Friedel-Crafts reaction or inadequate aqueous workup. Aluminum salts can form complexes with the ketone, making them difficult to remove.
Solutions:
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Thorough Quenching: After the reaction is complete, carefully and slowly pour the reaction mixture onto crushed ice or into a cold, dilute solution of hydrochloric acid.[1][2] This will hydrolyze the aluminum chloride and break up any complexes.
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Effective Aqueous Workup:
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After quenching, perform extractions with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Wash the combined organic layers sequentially with dilute HCl, water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[3]
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before removing the solvent.
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Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol assumes the crude product has undergone an initial aqueous workup to remove the bulk of the catalyst.
Materials:
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Crude this compound
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Silica gel (60-120 mesh)
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Hexane
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Ethyl acetate
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TLC plates (silica gel)
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Chromatography column
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Collection tubes
Procedure:
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TLC Analysis of Crude Product:
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Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
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Spot the solution on a TLC plate.
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Develop the plate using a solvent system of hexane and ethyl acetate (e.g., 9:1 v/v).
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Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate). Identify the spots corresponding to the product and impurities based on their polarity (more polar compounds will have a lower Rf value).
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Column Packing:
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Prepare a slurry of silica gel in hexane and pour it into the chromatography column.
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Allow the silica to settle, ensuring a level surface. Add a thin layer of sand on top of the silica bed.
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Loading the Sample:
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Dissolve the crude product in a minimal amount of dichloromethane.
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Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.
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Carefully add the dry-loaded sample to the top of the column.
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Elution:
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Begin eluting the column with 100% hexane. This will elute the nonpolar unreacted adamantane.
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Collect fractions and monitor them by TLC.
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Once the adamantane has been eluted, gradually increase the polarity of the eluent by adding ethyl acetate (e.g., starting with 2% ethyl acetate in hexane and gradually increasing to 5-10%).
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The desired product, this compound, will elute as the polarity is increased.
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Fraction Analysis and Product Isolation:
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Analyze the collected fractions by TLC.
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Combine the pure fractions containing the product.
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Remove the solvent under reduced pressure to obtain the purified this compound.
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Protocol 2: Purification by Recrystallization
This protocol is for further purification of the product after initial purification by chromatography or if the crude product is of reasonable purity.
Materials:
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Partially purified this compound
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A suitable solvent or solvent system (e.g., methanol, ethanol, or a mixture like hexane/ethyl acetate)[4]
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Erlenmeyer flask
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Hot plate
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Ice bath
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Büchner funnel and filter paper
Procedure:
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Solvent Selection:
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Perform small-scale solubility tests to find a suitable solvent. The ideal solvent should dissolve the compound when hot but not when cold. For adamantane derivatives, alcohols like methanol or ethanol are often good choices.[4]
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Dissolution:
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Place the crude product in an Erlenmeyer flask.
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Add a minimal amount of the chosen solvent and heat the mixture gently while stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
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Crystallization:
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Remove the flask from the heat and allow it to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold solvent.
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Allow the crystals to dry completely under vacuum or in a desiccator.
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Data Presentation
Table 1: TLC Analysis Data for a Typical Purification of this compound
| Compound | Rf Value (9:1 Hexane:Ethyl Acetate) | Observations |
| Adamantane | ~0.9 | Nonpolar, moves with the solvent front. |
| This compound | ~0.4 | Moderately polar ketone. |
| Polar Impurities | < 0.2 | Highly retained on the silica plate. |
Note: Rf values are approximate and can vary based on the specific TLC plate, solvent mixture, and ambient conditions.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting guide for common purification issues.
References
Preventing decomposition of 1-Adamantan-1-yl-propan-2-one during purification
Welcome to the technical support center for 1-Adamantan-1-yl-propan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, like other ketones with α-hydrogens, is susceptible to decomposition under both acidic and basic conditions. The bulky adamantyl group provides some steric hindrance, but the primary concerns are acid-catalyzed rearrangements and base-catalyzed self-condensation reactions (aldol condensation). Elevated temperatures can also promote decomposition.
Q2: What are the likely decomposition pathways for this compound?
A2: The two main decomposition pathways are:
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Acid-Catalyzed Decomposition: Protonation of the carbonyl oxygen can lead to enolization. The presence of strong acids can also potentially catalyze rearrangements of the adamantane cage, although this is less common under typical purification conditions.
-
Base-Catalyzed Decomposition: Strong bases can deprotonate the α-carbon, forming an enolate. This enolate can then act as a nucleophile, attacking another molecule of the ketone in an aldol condensation reaction, leading to dimers and other oligomeric impurities.
Q3: What analytical techniques are recommended for monitoring the purity of this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for assessing the purity of this compound and identifying potential decomposition products.[1][2] High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) can also be used for purity analysis.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation of the purified product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Significant product loss or the appearance of new, higher molecular weight impurities during column chromatography.
-
Possible Cause: Decomposition on the stationary phase. Silica gel is slightly acidic and can catalyze decomposition, especially if the elution is slow or if the compound is left on the column for an extended period.
-
Troubleshooting Steps:
-
Neutralize the Silica Gel: Before preparing the column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (e.g., 0.1-1% in the eluent), followed by flushing with the mobile phase until the eluent is neutral. This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
Optimize the Mobile Phase: Use a solvent system that provides a retention factor (Rf) between 0.3 and 0.5 to ensure rapid elution. A common mobile phase for adamantane derivatives is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.[4][5]
-
Work Quickly: Do not let the compound sit on the column for an extended time. Collect fractions promptly.
-
Issue 2: The purified product shows signs of decomposition upon storage.
-
Possible Cause: Residual acidic or basic impurities from the purification process or exposure to light and air.
-
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Thoroughly dry the purified compound under vacuum to remove all traces of solvents, which may contain dissolved acids or bases.
-
Aqueous Work-up: Before final drying, dissolve the compound in a suitable organic solvent and wash with a neutral buffer (e.g., saturated sodium bicarbonate solution followed by brine) to remove any residual acid. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and then remove the solvent.
-
Inert Atmosphere and Cold Storage: Store the purified solid under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., -20°C) to minimize degradation.
-
Issue 3: Recrystallization attempts lead to oiling out or poor recovery.
-
Possible Cause: Inappropriate solvent choice or the presence of impurities that inhibit crystallization.
-
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests to find a suitable solvent or solvent system. An ideal solvent will dissolve the compound when hot but not when cold. For adamantane ketones, consider solvents like ethanol, acetone, or mixed solvent systems such as hexane/ethyl acetate or n-heptane.[6][7][8]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can lead to the formation of small crystals or oiling out.
-
Seeding: If crystallization does not occur, add a seed crystal of the pure compound to induce crystallization.
-
Pre-purification: If the compound is highly impure, it may be necessary to perform a preliminary purification step, such as column chromatography, before recrystallization.
-
Data Presentation
Table 1: Recommended Purification Techniques and Conditions
| Purification Method | Stationary/Mobile Phase or Solvent | Key Considerations |
| Column Chromatography | Silica gel (can be neutralized with triethylamine) or neutral alumina. Mobile phase: Hexane/Ethyl Acetate gradient. | Avoid prolonged exposure to the stationary phase. Elute the compound as quickly as reasonably possible.[4][5] |
| Recrystallization | Ethanol, Acetone, or n-Heptane/Ethyl Acetate. | Ensure slow cooling to promote the formation of well-defined crystals.[6][7][8] |
| Distillation | Not generally recommended due to the high boiling point and potential for thermal decomposition. | If attempted, use high vacuum and the lowest possible temperature. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
(Optional) Neutralization: If decomposition is a concern, pre-wash the packed column with the mobile phase containing 0.1% triethylamine, followed by the pure mobile phase until the eluent is neutral.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully add the solid to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) or GC-MS.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent (e.g., ethanol). Heat the mixture. If the solid dissolves completely upon heating and precipitates upon cooling, the solvent is suitable.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Potential decomposition pathways for this compound.
Caption: A general workflow for the purification of this compound.
References
- 1. Optimizing analytical precision in the identification of synthetic cathinones and isomers: a comparative assessment of diverse GC-MS operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. Keto-Adamantane-Based Macrocycle Crystalline Supramolecular Assemblies Showing Selective Vapochromism to Tetrahydrofuran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JP4984548B2 - Purification method of adamantane monools - Google Patents [patents.google.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Purifying Adamantane Derivatives with Column Chromatography
Welcome to the technical support center for the column chromatography purification of adamantane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of column chromatography used for adamantane derivatives?
A1: Both normal-phase and reversed-phase chromatography are frequently employed. The choice depends on the polarity of the specific adamantane derivative. For non-polar derivatives, normal-phase chromatography with a silica gel stationary phase is common. For more polar derivatives, especially those with hydroxyl or bromine substituents, reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18-modified stationary phase often provides high selectivity.[1][2]
Q2: How do I choose the right stationary phase for my adamantane derivative?
A2: The selection of the stationary phase is critical and depends on the polarity of your compound.
-
Silica Gel: This is the most common stationary phase for normal-phase chromatography and is suitable for separating less polar adamantane derivatives.[3][4]
-
Alumina/Florisil: If your compound is found to be unstable on silica gel (degrades), alumina or florisil can be effective alternatives for less challenging separations.[5]
-
C18-Modified Silica: For reversed-phase HPLC, C18 columns are highly recommended due to their high selectivity for a wide range of adamantane derivatives.[1][2]
Q3: What are some common mobile phase systems for purifying adamantane derivatives?
A3: The mobile phase choice is dictated by the stationary phase and the polarity of the derivative.
-
Normal-Phase (Silica Gel): Mixtures of non-polar and moderately polar solvents are used. A common starting point is a mixture of hexane and ethyl acetate.[5] Dichloromethane/hexane mixtures have also been successfully used.[4]
-
Reversed-Phase (C18): Mixtures of water with methanol or acetonitrile are standard.[1] The ratio is adjusted to achieve optimal separation.
Q4: My adamantane derivative is not moving from the baseline in any standard solvent system. What should I do?
A4: This indicates your compound is very polar. For normal-phase chromatography, you may need to use a more aggressive solvent system. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and you can try using 1-10% of this solution in dichloromethane as your mobile phase.[5] Alternatively, switching to reversed-phase chromatography might be a better approach.
Q5: How can I detect my adamantane derivative during column chromatography?
A5: Since adamantane itself lacks a strong chromophore, visualization on TLC plates and detection during column chromatography can be challenging. If your derivative does not have a UV-active group, you can use staining methods like potassium permanganate dip for TLC analysis. For HPLC, if UV detection is not possible, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be used. Pre-column derivatization to attach a fluorescent tag is another option for sensitive detection in HPLC.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography of adamantane derivatives.
| Problem | Possible Cause | Solution | Citation |
| Poor Separation of Spots on TLC | Incorrect mobile phase polarity. | Systematically vary the solvent ratio of your mobile phase. If using a hexane/ethyl acetate system, try increasing the proportion of the more polar solvent (ethyl acetate) in small increments. | [5] |
| Compound Decomposes on the Column | The compound is unstable on silica gel. | Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting. If degradation is observed, switch to a less acidic stationary phase like alumina or florisil. | [5] |
| Product Elutes with the Solvent Front | The mobile phase is too polar for the compound in a normal-phase system, or not polar enough in a reversed-phase system. | For normal-phase, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). For reversed-phase, increase the polarity (e.g., increase the water content in a methanol/water mixture). | [5] |
| All Fractions are Mixed, Despite Good TLC Separation | Overloading the column with the sample. | Use a larger column or reduce the amount of sample loaded. As a general rule, the sample amount should be about 1-5% of the mass of the stationary phase. | [7] |
| The sample was not loaded in a concentrated, narrow band. | Dissolve the sample in a minimal amount of solvent before loading. If solubility is an issue, consider dry loading. | [7] | |
| Column Runs Dry | Insufficient solvent was added, or the stopcock was left open. | Always ensure there is a sufficient head of solvent above the stationary phase. Never let the top of the stationary phase become dry. | [8] |
| Cracks or Bubbles in the Stationary Phase | Improper packing of the column. | Pack the column carefully as a slurry to ensure a homogenous bed. Avoid trapping air bubbles. | [8] |
Experimental Protocols
Protocol 1: General Purpose Normal-Phase Flash Column Chromatography
This protocol is suitable for the purification of moderately polar to non-polar adamantane derivatives.
-
Slurry Preparation: In a beaker, mix silica gel (230-400 mesh) with the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate) to form a slurry.
-
Column Packing:
-
Place a small cotton or glass wool plug at the bottom of a glass column.
-
Add a thin layer of sand.
-
Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading (Wet Loading):
-
Dissolve your crude adamantane derivative in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Carefully pipette the concentrated sample solution onto the top layer of sand.
-
Open the stopcock and allow the sample to adsorb onto the silica, stopping when the liquid level reaches the top of the sand.
-
-
Sample Loading (Dry Loading):
-
Dissolve your crude product in a suitable solvent.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (using a pump or bulb) to start the elution.
-
Collect fractions in test tubes.
-
Monitor the separation by performing TLC analysis on the collected fractions.
-
-
Solvent Gradient (Optional): If the compounds are not eluting, gradually increase the polarity of the mobile phase (e.g., move from 95:5 to 90:10 hexane:ethyl acetate).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Mobile Phase Selection Guide (Normal Phase)
| Compound Polarity | Starting Hexane:Ethyl Acetate Ratio | Notes |
| Very Non-Polar | 99:1 to 95:5 | May require pure hexane for elution. |
| Moderately Non-Polar | 90:10 to 80:20 | A good starting point for many derivatives. |
| Moderately Polar | 70:30 to 50:50 | For derivatives with polar functional groups. |
| Very Polar | Consider reversed-phase or alternative solvents. | May require the addition of methanol or the use of a dichloromethane-based system. |
Visualizations
Caption: Workflow for Adamantane Derivative Purification.
Caption: Troubleshooting Logic for Poor Separation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 5. Chromatography [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Chromatography – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
Validation & Comparative
Comparative Guide to 1-Adamantan-1-yl-propan-2-one: Synthesis, Characterization, and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and validation of 1-Adamantan-1-yl-propan-2-one, a ketone derivative incorporating the bulky and lipophilic adamantane cage. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis by offering a detailed comparison with alternative ketones, supported by experimental data and methodologies.
Introduction
Adamantane derivatives have garnered significant attention in drug discovery and materials science due to their unique structural properties, such as high lipophilicity, thermal stability, and rigid cage-like structure.[1][2] The incorporation of an adamantyl moiety into organic molecules can significantly influence their biological activity and material properties.[2][3] this compound, a ketone featuring this distinctive framework, presents itself as a versatile building block for the synthesis of more complex molecules with potential applications in various fields.
Synthesis of this compound
Method 1: Grignard Reaction with Adamantane-1-carbonyl chloride
This approach involves the reaction of adamantane-1-carbonyl chloride with a suitable Grignard reagent, such as methylmagnesium bromide. This method is a common and effective way to form carbon-carbon bonds and synthesize ketones.
Method 2: Reaction of 1-Adamantanecarboxylic Acid with Acetic Acid
A patented method for the synthesis of the closely related 1-adamantyl methyl ketone involves the gas-phase reaction of 1-adamantanecarboxylic acid with acetic acid in the presence of a metal oxide catalyst at high temperatures.[4] This method offers a potentially scalable and continuous process for the production of adamantyl ketones.
Experimental Protocol (Proposed)
The following is a proposed experimental protocol for the synthesis of this compound based on the Grignard reaction, a widely used method for ketone synthesis.
Materials:
-
Adamantane-1-carbonyl chloride
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A solution of adamantane-1-carbonyl chloride (1 equivalent) in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to 0 °C in an ice bath.
-
Methylmagnesium bromide solution (1.1 equivalents) is added dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
Diagram of the Proposed Synthesis Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Characterization and Validation
The synthesized this compound must be thoroughly characterized to confirm its identity and purity. The following analytical techniques are essential for this purpose.
Physicochemical Properties
| Property | This compound (Predicted/Reported) | Acetone (Reference)[5] | 2-Pentanone (Reference)[6] |
| Molecular Formula | C₁₃H₂₀O[7] | C₃H₆O | C₅H₁₀O |
| Molecular Weight | 192.30 g/mol [8] | 58.08 g/mol | 86.13 g/mol |
| Appearance | - | Colorless liquid | Colorless liquid |
| Boiling Point | - | 56 °C | 102 °C |
| Melting Point | - | -95 °C | -78 °C |
| Density | - | 0.784 g/cm³ | 0.809 g/cm³ |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While specific experimental NMR data for this compound was not found in the searched literature, the expected chemical shifts can be predicted based on the analysis of adamantane derivatives and general principles of NMR spectroscopy.
-
¹H NMR: The spectrum is expected to show characteristic signals for the adamantyl cage protons, typically in the range of δ 1.5-2.0 ppm. A singlet corresponding to the methyl protons of the propan-2-one moiety would likely appear around δ 2.1 ppm. The methylene protons adjacent to the adamantyl group and the carbonyl group would appear as a singlet further downfield.
-
¹³C NMR: The adamantyl cage carbons are expected to resonate at approximately δ 28-40 ppm.[4] The carbonyl carbon will show a characteristic downfield shift, typically in the range of δ 205-220 ppm.[9]
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically appearing in the range of 1700-1725 cm⁻¹.[10]
Mass Spectrometry (MS):
The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. Predicted mass spectrometry data for this compound is available.[11]
| Ion | Predicted m/z |
| [M+H]⁺ | 193.15869 |
| [M+Na]⁺ | 215.14063 |
| [M-H]⁻ | 191.14413 |
| [M]⁺ | 192.15086 |
Diagram of the Characterization Workflow:
Caption: Workflow for the characterization and validation of the synthesized product.
Performance Comparison with Alternative Ketones
The introduction of the adamantyl group is expected to significantly influence the physicochemical and biological properties of the ketone compared to simple aliphatic ketones like acetone and 2-pentanone.
Physicochemical Properties:
-
Lipophilicity: The adamantyl moiety is highly lipophilic, which will substantially increase the overall lipophilicity of this compound compared to its non-adamantyl counterparts. This property is crucial in drug design as it can affect membrane permeability and bioavailability.[3]
-
Steric Hindrance: The bulky nature of the adamantyl group can introduce significant steric hindrance around the carbonyl group. This can affect the reactivity of the ketone in nucleophilic addition reactions and may influence its binding affinity to biological targets.
-
Thermal Stability: Adamantane and its derivatives are known for their high thermal stability, a property that is likely to be conferred to this compound.
Biological Activity:
While specific biological activity data for this compound is not available, adamantane derivatives are known to exhibit a wide range of biological activities, including antiviral, antibacterial, and CNS-related effects.[3] The presence of the adamantyl group in this ketone makes it a promising scaffold for the development of novel therapeutic agents. For instance, the well-known antiviral drug, Rimantadine, is an α-methyl-1-adamantanemethylamine hydrochloride, highlighting the potential of adamantane-containing structures in antiviral drug design.
Logical Relationship Diagram for Performance Comparison:
Caption: Comparison of key properties between adamantyl and aliphatic ketones.
Conclusion
This compound is a valuable synthetic intermediate with the potential for diverse applications, particularly in the fields of medicinal chemistry and materials science. Its unique combination of a reactive ketone functional group and a bulky, lipophilic adamantyl cage sets it apart from simple aliphatic ketones. Further research is warranted to fully elucidate its experimental properties, explore its reactivity, and evaluate its potential as a precursor for novel bioactive molecules and advanced materials. This guide provides a foundational framework for researchers interested in the synthesis and utilization of this promising adamantane derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. kbfi.ee [kbfi.ee]
- 5. Ketone-Based Metabolic Therapy: Is Increased NAD+ a Primary Mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Adamantyl methyl ketone [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. bhu.ac.in [bhu.ac.in]
- 10. docbrown.info [docbrown.info]
- 11. PubChemLite - 1-(adamantan-1-yl)propan-2-one (C13H20O) [pubchemlite.lcsb.uni.lu]
Comparative Reactivity Analysis: 1-Adamantan-1-yl-propan-2-one versus Other Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1-Adamantan-1-yl-propan-2-one against other common ketones. The focus is on the influence of the sterically demanding adamantyl group on key ketone reactions, supported by established chemical principles and illustrative experimental data.
Introduction to Ketone Reactivity
The reactivity of the carbonyl group in ketones is primarily governed by two factors: electronic effects and steric hindrance. The partial positive charge on the carbonyl carbon makes it susceptible to nucleophilic attack. Electron-donating alkyl groups can stabilize this positive charge, thereby reducing reactivity. Steric hindrance around the carbonyl carbon can impede the approach of nucleophiles, significantly slowing down reaction rates.[1][2]
The adamantyl group is a bulky, rigid, three-dimensional structure. When attached to a ketone, as in this compound, it is expected to exert a profound steric effect, drastically reducing the accessibility of the carbonyl carbon to nucleophiles compared to less hindered ketones such as acetone or even the moderately hindered pinacolone.
Comparative Reactivity Data
| Reaction Type | Acetone (Least Hindered) | Pinacolone (Moderately Hindered) | Di-tert-butyl Ketone (Highly Hindered) | This compound (Highly Hindered) |
| Nucleophilic Addition (e.g., Grignard) | High reactivity, good yields of tertiary alcohols. | Slower reaction, may require more forcing conditions. | Very low to no reactivity with many Grignard reagents due to extreme steric hindrance. | Expected to be very low, similar to or less than di-tert-butyl ketone.[3][4] |
| Reduction with NaBH₄ | Fast reduction to a secondary alcohol. | Slower reduction compared to acetone. | Very slow reduction, may require extended reaction times or stronger reducing agents. | Expected to be very slow, requiring forcing conditions.[5] |
| Wittig Reaction | Readily undergoes olefination. | Reacts, but may require more reactive ylides or longer reaction times. | Generally unreactive towards standard Wittig reagents.[6][7][8][9] | Expected to be largely unreactive under standard conditions. |
| Enolate Formation (α-proton acidity) | pKa ≈ 19-20.[10] | pKa ≈ 21. | pKa ≈ 22. | Expected to have a similar or slightly higher pKa than other sterically hindered ketones. |
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to compare the reactivity of this compound with other ketones.
Competitive Reduction with Sodium Borohydride
Objective: To qualitatively compare the relative rates of reduction of two different ketones.
Materials:
-
This compound
-
Acetone (or another ketone for comparison)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Water
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts (e.g., 1 mmol) of this compound and the ketone for comparison in 10 mL of methanol.
-
Cool the solution in an ice bath.
-
In a separate flask, prepare a solution of a limiting amount of NaBH₄ (e.g., 0.25 mmol) in 5 mL of cold methanol.
-
Slowly add the NaBH₄ solution to the ketone mixture with stirring.
-
Allow the reaction to proceed for a set amount of time (e.g., 30 minutes).
-
Quench the reaction by adding 10 mL of water.
-
Extract the organic products with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Analyze the product mixture by GC-MS to determine the relative amounts of the two alcohol products formed. The ratio of the products will indicate the relative reactivity of the ketones.[11][12][13]
Grignard Reaction and Yield Comparison
Objective: To compare the susceptibility of different ketones to nucleophilic attack by a Grignard reagent.
Materials:
-
Ketone to be tested (e.g., this compound, acetone)
-
Methylmagnesium bromide (or another Grignard reagent) in diethyl ether
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Set up a flame-dried, three-necked flask with a dropping funnel, a condenser, and a nitrogen inlet.
-
Place a solution of the ketone (e.g., 10 mmol) in anhydrous diethyl ether (20 mL) in the flask.
-
Cool the flask in an ice bath.
-
Add an equimolar amount of the Grignard reagent solution dropwise from the dropping funnel with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography or distillation and determine the yield. A lower yield for a given ketone indicates lower reactivity.[3][4]
Visualizing Reactivity Factors
The following diagram illustrates the key factors that influence the reactivity of a ketone towards a nucleophile.
Caption: Factors influencing ketone reactivity.
Logical Workflow for Reactivity Assessment
The following diagram outlines the logical workflow for assessing the reactivity of a given ketone.
Caption: Workflow for ketone reactivity assessment.
References
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. Ch21: Acidity of alpha hydrogens [chem.ucalgary.ca]
- 11. webassign.net [webassign.net]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Validating the Purity of 1-Adamantan-1-yl-propan-2-one Using Elemental Analysis
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a detailed comparison of elemental analysis against other common analytical techniques for validating the purity of 1-Adamantan-1-yl-propan-2-one, a bulky ketone derivative of adamantane.
Theoretical Elemental Composition
This compound has the molecular formula C₁₃H₂₀O[1]. The theoretical elemental composition, which serves as the benchmark for purity assessment via elemental analysis, is calculated as follows:
-
Molecular Weight: 192.30 g/mol
-
Carbon (C): (12.011 * 13 / 192.30) * 100% = 81.19%
-
Hydrogen (H): (1.008 * 20 / 192.30) * 100% = 10.49%
-
Oxygen (O): (15.999 * 1 / 192.30) * 100% = 8.32%
An experimentally determined composition that deviates significantly from these values suggests the presence of impurities.
Purity Validation Workflow Using Elemental Analysis
The following diagram illustrates the logical workflow for assessing the purity of this compound using elemental analysis.
References
A Comparative Guide to the Synthesis of Adamantane-Based Ketones
For Researchers, Scientists, and Drug Development Professionals
Adamantane-based ketones are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds and advanced materials. Their rigid, three-dimensional structure imparts unique properties to molecules, making the efficient synthesis of these ketones a critical focus in organic chemistry. This guide provides an objective comparison of three prominent synthetic methods for preparing adamantane-based ketones, supported by experimental data and detailed protocols.
Comparison of Synthetic Methods
The selection of a synthetic route to adamantane-based ketones depends on factors such as the desired substitution pattern, required scale, and available starting materials. Below is a summary of three distinct and commonly employed methods.
| Method | Starting Material | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) | Target Ketone |
| 1. Direct Oxidation | Adamantane | Concentrated Sulfuric Acid (H₂SO₄) | 60 - 78 | 10 - 30 hours | 57 - 78 | Adamantanone |
| 2. Oxidation of an Adamantane Derivative | 2-Adamantanol | Jones Reagent (CrO₃, H₂SO₄, Acetone) | 0 - 25 | Not specified | ~80 | Adamantanone |
| 3. Acylation | 1-Bromoadamantane | Vinyl acetate, Mn₂(CO)₁₀ | Not specified | Not specified | 95 | 1-Acetyladamantane |
Method 1: Direct Oxidation of Adamantane
This classical approach involves the direct oxidation of the adamantane cage using a strong oxidizing agent, most commonly concentrated sulfuric acid. It is a straightforward method for producing adamantanone, the ketone at the secondary carbon of the adamantane nucleus.
Experimental Protocol
A mixture of adamantane (2.6 kg), concentrated sulfuric acid (13 L), and 20% oleum (0.5 L) is stirred and maintained at a temperature of 60-70°C. The reaction progress is monitored by gas-liquid chromatography (GLC) until the starting adamantane and intermediate adamantanol are no longer detected, which typically takes around 10 hours. After completion, the reaction mixture is cooled and carefully poured onto ice. The acidic solution is then neutralized with an alkaline agent. The product, adamantanone, is isolated by steam distillation. The resulting aqueous solution can be further extracted with an organic solvent to recover additional product. The combined product is a white crystalline solid.[1]
Logical Relationship of the Reaction Mechanism
The reaction proceeds through a complex mechanism involving hydride abstraction, carbocation formation, and rearrangement.
References
In vitro testing protocols for assessing the bioactivity of 1-Adamantan-1-yl-propan-2-one derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of in vitro testing protocols to assess the bioactivity of 1-Adamantan-1-yl-propan-2-one derivatives and related adamantane compounds. It includes detailed experimental methodologies, comparative data from existing literature, and visualizations of key signaling pathways and experimental workflows to aid in the design and interpretation of preclinical studies.
Comparative Bioactivity Data of Adamantane Derivatives
The following tables summarize the in vitro bioactivity of various adamantane derivatives against cancer cell lines and influenza A virus, providing a baseline for comparison with novel this compound analogs.
Table 1: In Vitro Anticancer Activity of Adamantane Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Adamantane-isothiourea derivative 5 | HepG2 (Hepatocellular Carcinoma) | MTT | 7.70 | [1] |
| Adamantane-isothiourea derivative 6 | HepG2 (Hepatocellular Carcinoma) | MTT | 3.86 | [1] |
| 2,2-bis(4-aminophenyl)adamantane (NSC-711117) | HT-29 (Colon Cancer) | NCI-60 Screen | 0.1 | [2] |
| 2,2-bis(4-aminophenyl)adamantane (NSC-711117) | KM-12 (Colon Cancer) | NCI-60 Screen | 0.01 | [2] |
| 2,2-bis(4-aminophenyl)adamantane (NSC-711117) | SF-295 (CNS Cancer) | NCI-60 Screen | 0.059 | [2] |
| 2,2-bis(4-aminophenyl)adamantane (NSC-711117) | NCI/ADR-RES (Breast Cancer) | NCI-60 Screen | 0.079 | [2] |
| Adamantyl pyran-4-one derivative 2 | K562 (Leukemia) | Not Specified | 13.1 | [3] |
| Adamantyl pyran-4-one derivative 9 | K562 (Leukemia) | Not Specified | 15.2 | [3] |
| Adamantyl pyran-4-one derivative 2 | HeLa (Cervical Cancer) | Not Specified | 25.4 | [3] |
| Adamantyl pyran-4-one derivative 9 | HeLa (Cervical Cancer) | Not Specified | 28.6 | [3] |
| Adamantyl pyran-4-one derivative 2 | Caco-2 (Colorectal Adenocarcinoma) | Not Specified | 38.7 | [3] |
| Adamantyl pyran-4-one derivative 9 | Caco-2 (Colorectal Adenocarcinoma) | Not Specified | 43.0 | [3] |
| Adamantyl pyran-4-one derivative 2 | NCI-H358 (Bronchioalveolar Carcinoma) | Not Specified | 29.5 | [3] |
| Adamantyl pyran-4-one derivative 9 | NCI-H358 (Bronchioalveolar Carcinoma) | Not Specified | 33.1 | [3] |
Table 2: In Vitro Antiviral Activity of Adamantane Derivatives against Influenza A Virus
| Compound/Derivative | Virus Strain | Assay Type | EC50 (µM) | Reference |
| Amantadine | Influenza A (various strains) | Plaque Reduction | ~0.2 - 0.6 | [4] |
| Rimantadine | Influenza A (various strains) | Plaque Reduction | ~0.2 - 0.6 | [4] |
| Amino acid conjugates of Rimantadine | A/California/07/2009 (H1N1) (Rimantadine-resistant) | Not Specified | 0.5 - 2.5 | [5] |
| Glycyl-rimantadine | A/Hong Kong/68 (H3N2) | Crystal Violet Uptake | High Activity | [6] |
Key In Vitro Experimental Protocols
Detailed methodologies for foundational bioactivity assays are provided below. These protocols can be adapted for the specific this compound derivatives being tested.
MTT Cytotoxicity Assay
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of damaged cells.
Materials:
-
96-well flat-bottom plates
-
Cells of interest
-
Complete cell culture medium
-
This compound derivatives
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Controls: Prepare three types of controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with lysis buffer 45 minutes before the end of the incubation.
-
Vehicle control: Cells treated with the vehicle solvent.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Enzyme Inhibition Assay (Generic Protocol)
This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific enzyme. The specific substrate, buffer conditions, and detection method will vary depending on the target enzyme.
Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the inhibitor. A decrease in the reaction rate in the presence of the compound indicates inhibition.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer (optimized for the specific enzyme)
-
This compound derivatives
-
96-well plate (UV-transparent or opaque, depending on the detection method)
-
Microplate reader (spectrophotometer, fluorometer, or luminometer)
Protocol:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitors in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Inhibitor at various concentrations (or vehicle for control)
-
Enzyme solution
-
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate to each well.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance, fluorescence, or luminescence over time using a microplate reader in kinetic mode.
-
Data Analysis:
-
Determine the initial reaction velocity (V0) for each inhibitor concentration by calculating the slope of the linear portion of the progress curve.
-
Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform further kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots.
-
Visualizing Molecular Pathways and Experimental Designs
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by adamantane derivatives and general experimental workflows.
Signaling Pathway Diagrams
Caption: TLR4/MyD88/NF-κB signaling pathway, a potential target for anti-inflammatory adamantane derivatives.
Caption: Mechanism of the Influenza A virus M2 proton channel and its inhibition by adamantane derivatives.
Experimental Workflow Diagrams
Caption: General workflow for in vitro cytotoxicity testing of chemical compounds.
Caption: General workflow for an in vitro enzyme inhibition assay.
References
- 1. [The antiviral activity of the adamantane derivatives against the influenza virus A (H1N1) pdm2009 model in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo growth inhibition and G1 arrest in human cancer cell lines by diaminophenyladamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adamantyl pyran-4-one derivatives and their in vitro antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1-Adamantan-1-yl-propan-2-one: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step approach for the safe disposal of 1-Adamantan-1-yl-propan-2-one, a specialized ketone derivative of adamantane.
Chemical Profile:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 19835-39-3 |
| Molecular Formula | C₁₃H₂₀O |
| Molecular Weight | 192.30 g/mol |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn.
Recommended PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from spills.
Step-by-Step Disposal Protocol
The disposal of this compound should follow the general guidelines for non-halogenated solid organic waste.
-
Waste Identification and Segregation:
-
Label a dedicated, sealable waste container as "Solid Organic Waste" and include the full chemical name: "this compound".
-
Do not mix this waste with other chemical waste streams, particularly halogenated solvents, strong acids or bases, or heavy metal waste.[1]
-
-
Containerization:
-
Use a high-density polyethylene (HDPE) or glass container that is compatible with organic solids.
-
Ensure the container has a secure, leak-proof lid.
-
-
Waste Collection:
-
Carefully transfer the solid this compound into the designated waste container.
-
Avoid creating dust. If the material is a fine powder, conduct the transfer in a fume hood or a designated area with good ventilation.
-
Clean any residual material from spatulas or weighing papers into the waste container.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from heat sources and incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Final Disposal:
-
Arrange for the collection of the waste by a licensed hazardous waste disposal company.
-
Provide the disposal company with all available information about the chemical, including its name and any known hazards.
-
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Disclaimer: The information provided is based on general principles of laboratory safety and chemical waste management. It is essential to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal. The absence of a specific SDS necessitates a cautious approach, treating the substance with the appropriate level of care for a laboratory chemical.
References
Essential Safety and Operational Protocols for Handling 1-Adamantan-1-yl-propan-2-one
This guide provides crucial safety and logistical information for the handling and disposal of 1-Adamantan-1-yl-propan-2-one in a laboratory setting. These protocols are designed for researchers, scientists, and professionals in drug development to ensure a safe working environment.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum Recommended PPE:
A comprehensive approach to personal protection is critical. The following table summarizes the minimum required PPE when handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Material/Standard | Purpose |
| Eyes/Face | Safety Goggles or Safety Glasses with side shields | ANSI Z87.1 | Protects against chemical splashes and flying particles.[1][2] |
| Face Shield (in addition to goggles) | - | Required for tasks with a high risk of splashing or exothermic reactions.[1][2] | |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene | Protects against incidental splashes and direct contact.[1][3] Butyl rubber is not recommended for ketones.[4] |
| Body | Laboratory Coat | Fire-resistant recommended | Protects skin and clothing from spills.[5] |
| Feet | Closed-toe shoes | - | Prevents injuries from spills and dropped objects.[5] |
| Respiratory | Respirator (if necessary) | NIOSH-approved | Required in poorly ventilated areas or when working with volatile chemicals.[2][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is essential to minimize exposure and ensure safety during the handling of this compound.
Workflow for Handling this compound:
Caption: Workflow for safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Thoroughly review the SDS of a similar compound, such as 2-Adamantanone, to understand potential hazards.
-
Conduct a formal hazard assessment for the specific experiment.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
When dispensing the chemical, use appropriate tools (e.g., spatula, scoop) to avoid generating dust if it is a solid.
-
Ensure secondary containment is in place to contain any spills.
-
-
Cleanup and Disposal:
-
Segregate chemical waste from regular trash.
-
Dispose of contaminated materials, including gloves and weighing papers, in a designated hazardous waste container.
-
Decontaminate the work area with an appropriate solvent and cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Chemical Waste Disposal Pathway:
Caption: Disposal pathway for this compound waste.
Disposal Protocol:
-
Collection: Collect all waste containing this compound in a chemically compatible, leak-proof container.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and any known hazard characteristics.
-
Storage: Store the sealed waste container in a designated and properly ventilated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. uah.edu [uah.edu]
- 4. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
